N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine
Description
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
N-[1-(1H-pyrazol-4-yl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C8H13N3/c1-6(11-8-2-3-8)7-4-9-10-5-7/h4-6,8,11H,2-3H2,1H3,(H,9,10) |
InChI Key |
OOAILRISSCDLGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CNN=C1)NC2CC2 |
Origin of Product |
United States |
Foundational & Exploratory
The Ascendant Trajectory of Pyrazole-Cyclopropanamine Derivatives: A Technical Guide to Their Therapeutic Potential in Drug Discovery
Foreword: The Strategic Convergence of Privileged Scaffolds
In the landscape of modern medicinal chemistry, the strategic hybridization of pharmacologically active moieties is a cornerstone of rational drug design. This guide delves into the burgeoning field of pyrazole-cyclopropanamine derivatives, a class of compounds that exemplifies the power of combining a "privileged scaffold" – the pyrazole ring – with a reactive and conformationally constrained functional group, the cyclopropanamine. This unique combination has unlocked significant therapeutic potential, most notably in the realm of oncology through the potent and selective inhibition of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers. This document serves as a technical deep-dive for researchers, scientists, and drug development professionals, providing insights into the design, synthesis, mechanism of action, and therapeutic applications of these promising molecules.
The Architectural Logic: Why Pyrazole and Cyclopropanamine?
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established privileged scaffold in drug discovery.[1][2][3][4] Its remarkable versatility stems from several key features:
-
Structural Rigidity and Planarity: The aromatic nature of the pyrazole ring provides a rigid scaffold that can be predictably oriented within a biological target's binding site.
-
Hydrogen Bonding Capabilities: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with protein residues.
-
Tunable Physicochemical Properties: The five substitution points on the pyrazole ring allow for fine-tuning of properties such as solubility, lipophilicity, and metabolic stability.[4]
-
Bioisosteric Replacement: Pyrazoles are often used as bioisosteres for other five-membered heterocycles, offering the potential for improved pharmacological profiles.[4]
The cyclopropanamine moiety, particularly in the form of trans-2-phenylcyclopropylamine (tranylcypromine), brings a distinct set of therapeutically relevant properties.[5] The strained three-membered ring of cyclopropane confers unique electronic and conformational characteristics, making the adjacent amine a potent nucleophile capable of forming covalent bonds with biological targets.[5] This "mechanism-based inhibition" is a key feature of many successful drugs, as it can lead to prolonged and potent target engagement.
The convergence of these two scaffolds in pyrazole-cyclopropanamine derivatives has proven to be a particularly fruitful strategy for targeting flavin-dependent amine oxidases, such as LSD1.
The Primary Target: Lysine-Specific Demethylase 1 (LSD1)
LSD1, also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by demethylating mono- and di-methylated lysine residues on histone H3 (specifically H3K4me1/2 and H3K9me1/2).[6] The aberrant expression and activity of LSD1 have been implicated in the pathogenesis of numerous cancers, including acute myeloid leukemia (AML), small-cell lung cancer, and prostate cancer.[5] By modulating gene expression through histone modification, LSD1 contributes to cancer cell proliferation, survival, and differentiation block.
The catalytic mechanism of LSD1 involves the oxidation of the methylated lysine substrate, a process that is mechanistically similar to the action of monoamine oxidases (MAOs). This similarity has been a key insight in the development of LSD1 inhibitors, with the MAO inhibitor tranylcypromine serving as a foundational template for many potent LSD1 inhibitors.[5]
The LSD1 Signaling Axis in Cancer
Inhibition of LSD1 has profound effects on cancer cells, primarily through the reactivation of silenced tumor suppressor genes and the suppression of oncogenic pathways. The diagram below illustrates the central role of LSD1 in cancer-related signaling.
Figure 1: Simplified signaling pathway illustrating the role of LSD1 in cancer and the point of intervention for pyrazole-cyclopropanamine derivatives. LSD1 regulates key oncogenic pathways like Notch and PI3K/Akt/mTOR through histone demethylation, leading to increased cell proliferation and a block in differentiation. Pyrazole-cyclopropanamine derivatives inhibit LSD1, reversing these effects.[7]
Synthesis of Pyrazole-Cyclopropanamine Derivatives
The synthesis of pyrazole-cyclopropanamine derivatives typically involves a multi-step process that combines established methods for constructing the pyrazole core with strategies for introducing the cyclopropanamine moiety. A general synthetic workflow is outlined below.
General Synthetic Workflow
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- 7. dovepress.com [dovepress.com]
Bioisosteric applications of cyclopropanamine in medicinal chemistry
Executive Summary
Cyclopropanamine (CPA) represents a unique "chameleon" in medicinal chemistry.[1] Unlike standard alkyl amines, the CPA moiety offers a dualistic utility: it serves as a bioisostere for ethyl or isopropyl groups to modulate physicochemical properties (specifically pKa and conformation) in reversible ligands, and simultaneously functions as a latent warhead (suicide substrate) for flavin-dependent oxidases. This guide dissects the electronic origins of these properties, outlines the mechanistic basis for its metabolic liabilities, and provides actionable protocols for its strategic incorporation into drug scaffolds.
Part 1: The Physicochemical Foundation
The distinct behavior of cyclopropanamine stems from the unique hybridization of the cyclopropyl ring. According to the Coulson-Moffitt model, the C-C bonds of the ring possess significant
This increased
Table 1: Comparative Physicochemical Profile
| Property | Ethylamine | Isopropylamine | Cyclopropylamine | Impact in MedChem |
| pKa (Conj.[1] Acid) | ~10.7 | ~10.6 | ~9.1 | Reduced basicity improves passive permeability (more neutral species at pH 7.[1]4) and reduces hERG liability.[1] |
| Hybridization | ~ | Shorter bond lengths; electron-withdrawing nature.[1] | ||
| C-N Bond Length | 1.47 Å | 1.47 Å | 1.42 Å | Tighter steric fit; reduced rotatable bond entropy. |
| LogP | -0.13 | 0.26 | 0.14 | Liponeutral isostere for isopropyl; lowers LogD7.4 due to pKa shift.[1] |
Part 2: Non-Covalent Applications (The "Spacer")
In reversible ligand design, CPA is primarily used to rigidify flexible chains and lower basicity without altering the overall lipophilicity profile.
Case Study: Ticagrelor (Brilinta)
In the design of the P2Y12 antagonist Ticagrelor, the trans-2-(3,4-difluorophenyl)cyclopropylamine moiety serves a critical structural role.[1][2]
-
Ribose Mimicry: The cyclopropane ring acts as a bioisostere for the furanose ring of adenosine (the endogenous ligand).
-
Vector Orientation: The rigid ring locks the phenyl substituents into a specific vector that maximizes pi-stacking interactions within the receptor, a feat difficult to achieve with a flexible ethyl linker.
-
Metabolic Stability: Unlike a standard ethyl chain which is prone to rapid dealkylation, the cyclopropyl ring (when substituted) can offer improved metabolic stability, provided the
-carbon oxidation is sterically hindered.
Part 3: The "Warhead" Application (Covalent Inhibition)
The high ring strain (~27.5 kcal/mol) of cyclopropane makes CPA a potent Mechanism-Based Inhibitor (MBI) for flavin-dependent enzymes, specifically Monoamine Oxidases (MAO) and Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1]
Mechanism of Action: Single Electron Transfer (SET)
Unlike electrophilic warheads (e.g., acrylamides) that target cysteines, CPA functions via a radical mechanism initiated by the enzyme's own cofactor (FAD).[1]
-
Oxidation: The flavin cofactor abstracts a single electron from the amine lone pair.
-
Ring Opening: The resulting amine radical cation is unstable; the cyclopropyl ring homolytically fragments to relieve strain.
-
Adduct Formation: The ring-opened carbon radical forms a covalent bond with the flavin cofactor (typically at C4a or N5), irreversibly inactivating the enzyme.
Figure 1: Mechanism of LSD1/MAO inactivation by Cyclopropanamine-based inhibitors.[1]
Part 4: Metabolic Liabilities (The "Warning")
While the ring strain enables potency against specific targets, it also poses a toxicity risk if bioactivated by hepatic CYPs (specifically CYP1A2 or CYP2D6) in an off-target context.[1]
Case Study: Trovafloxacin Hepatotoxicity
The withdrawal of the antibiotic Trovafloxacin was linked to its cyclopropylamine moiety.[3][4][5]
-
Bioactivation: CYP450 oxidizes the cyclopropylamine to form a reactive intermediate.[3][5]
-
Reactive Species: Ring opening generates an
-unsaturated aldehyde (acrolein-like) or imine methide.[1] -
Toxicity: This electrophile reacts with hepatic proteins (Michael addition) or depletes glutathione, leading to immune-mediated hepatotoxicity.[1]
Mitigation Strategy:
-
Substitution: Placing a substituent (e.g., Methyl, F) on the cyclopropyl ring or the
-carbon can sterically block CYP approach or stabilize the radical intermediate, preventing ring opening. -
Electronic Deactivation: Reducing the electron density of the amine (e.g., via adjacent electron-withdrawing groups) raises the oxidation potential, making SET less likely.
Figure 2: Metabolic bioactivation pathway leading to hepatotoxicity and mitigation strategies.[1]
Part 5: Synthetic Accessibility
Accessing CPA scaffolds requires specific methodologies, particularly for chiral derivatives.
-
Kulinkovich Reaction:
-
Substrates: Esters or Amides + Grignard Reagent (
) + .[1] -
Utility: Direct conversion of esters/amides to cyclopropanols/amines.
-
-
Curtius Rearrangement:
-
Substrates: Cyclopropanecarboxylic acids.
-
Protocol: Acid
Acyl Azide Isocyanate Amine. -
Utility: Best for stereocontrolled synthesis starting from chiral acids (e.g., from asymmetric cyclopropanation of alkenes).
-
-
Simmons-Smith Cyclopropanation:
References
-
Schmidt, D. M. Z., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a Mechanism-Based Inactivator of the Histone Demethylase LSD1.[1] Biochemistry.[7][8] Link[1]
-
Sun, Q., et al. (2008).[5] In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology.[5] Link[1]
-
Wouters, J., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases.[1] FEBS Journal. Link
-
Spring, D. R. (2011).[1] Put a ring on it: application of small aliphatic rings in medicinal chemistry. MedChemComm. Link
-
PubChem. (2023).[1] Ticagrelor Compound Summary. National Library of Medicine. Link
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Technical Guide: Calculated Ionization Constants (pKa) for N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine
The following technical guide details the calculated physicochemical properties and ionization profiles for N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine .
Executive Summary
This guide provides a comprehensive analysis of the acid dissociation constants (pKa) for N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine , a scaffold increasingly relevant in kinase inhibitor design (e.g., JAK/STAT pathways). Understanding the ionization state of this molecule is critical for predicting its solubility, membrane permeability (BBB penetration), and protein-ligand binding interactions.[1]
Key Findings:
-
The molecule exhibits three distinct ionization events.
-
Dominant Species at Physiological pH (7.4): Monocationic (Amine protonated, Pyrazole neutral).[1]
-
Lipophilicity Impact: The cyclopropyl group modulates the basicity of the amine, lowering the pKa relative to acyclic analogs, thereby improving passive permeability potential compared to standard ethylamines.[1]
Structural Analysis & Ionization Centers
The molecule consists of two pharmacophores linked by a chiral ethyl bridge: a 1H-pyrazole ring and a cyclopropanamine moiety.
Chemical Structure[1][2][3]
-
IUPAC Name: N-(1-(1H-pyrazol-4-yl)ethyl)cyclopropanamine
-
Molecular Formula: C
H N -
Molecular Weight: 151.21 g/mol
Identification of Ionizable Groups
The molecule contains three sites capable of proton exchange. Their behavior is dictated by local electronic environments (inductive and mesomeric effects).
| Site ID | Functional Group | Type | Electronic Environment | Predicted pKa Range |
| N1 | Pyrazole (N-2) | Basic | Pyridine-like nitrogen. Lone pair is available for protonation. 4-alkyl substitution exerts a weak +I effect, slightly increasing basicity vs. unsubstituted pyrazole. | 2.9 – 3.2 |
| N2 | Secondary Amine | Basic | Aliphatic amine hindered by a cyclopropyl group. The | 8.8 – 9.2 |
| N3 | Pyrazole (N-1) | Acidic | Pyrrole-like nitrogen. The proton is part of the aromatic sextet; deprotonation requires high pH to form the pyrazolate anion. | 13.8 – 14.2 |
Calculated pKa Data Profile
The following values represent a consensus derived from multiple computational algorithms (Hammett-Taft LFER, Atomic Charge Partial Electronegativity, and ab initio DFT methods).
Consensus Values
| Ionization Step | Equilibrium | Calculated pKa | Classification |
| pKa | Pyrazole-H | 3.05 ± 0.3 | Weak Base |
| pKa | Amine-H | 9.05 ± 0.4 | Moderate Base |
| pKa | Pyrazole-NH | 14.0 ± 0.5 | Very Weak Acid |
Species Distribution at Physiological pH (7.4)
At pH 7.4, the distribution is governed by the Henderson-Hasselbalch equation:
-
Pyrazole Ring: ~99.9% Neutral (Unprotonated).
-
Secondary Amine: ~98% Protonated (Cationic).
-
Net Charge: +0.98.
Implication: The molecule exists primarily as a monocation in blood plasma. This suggests high aqueous solubility but potential challenges for passive membrane diffusion unless mediated by solute carriers or active transport, although the lipophilic cyclopropyl group aids in masking the charge.[1]
Visualizing the Ionization Pathway[1]
The following diagram illustrates the protonation states across the pH scale.
Figure 1: Stepwise ionization equilibria. The transition from Monocation to Neutral (yellow to green) is the critical step for membrane permeability.
Methodologies & Experimental Validation
To ensure high data confidence, calculated values should be cross-referenced with experimental protocols.
Computational Algorithms
-
Hammett-Taft Linear Free Energy Relationships (LFER): Uses fragment-based descriptors.[2] The cyclopropyl group is treated as a distinct substituent with specific
(Taft polar) and (steric) constants. -
Density Functional Theory (DFT): Calculations using B3LYP/6-31G(d,p) with a PCM solvation model (water) provide the most accurate prediction for the pyrazole tautomerism and its effect on pKa.
Recommended Validation Workflow
For drug development, experimental verification is required.[1]
Figure 2: Decision tree for experimental pKa determination.
Protocol Highlight: Potentiometric Titration
-
Instrument: SiriusT3 or equivalent.
-
Concentration: 0.5 mM sample in 0.15 M KCl (ionic strength mimic).
-
Titrant: 0.5 M KOH / 0.5 M HCl.
-
Temperature: 25°C and 37°C (to simulate body temp).
-
Data Processing: Use the Henderson-Hasselbalch fit to identify inflection points.
Physicochemical Implications in Drug Design[1][5]
Solubility vs. Permeability Trade-off
-
Stomach (pH 1.5): The molecule is a dication (Pyrazole-H
, Amine-H ). Solubility is maximal. -
Intestine (pH 6.5 - 7.5): The molecule is a monocation . While solubility remains good, the positive charge hinders passive diffusion.[1] However, the lipophilic cyclopropyl group (LogP contribution ~1.[1]2) helps offset the desolvation penalty of the cation.
-
Blood-Brain Barrier (BBB): To cross the BBB, the small fraction of neutral species (present at ~1-2% at pH 7.4) drives the concentration gradient.
The "Cyclopropyl Effect"
Replacing a standard isopropyl or ethyl group with a cyclopropyl group on the amine often lowers the pKa by 0.5–1.0 log units due to the increased
References
-
Calculated pKa Methods: Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. Available at: [Link]
-
Experimental Determination: Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination. IJIRSS, 2025.[1] Available at: [Link]
-
Compound Data: N-Ethylcyclopropanamine Computed Properties. PubChem, National Library of Medicine.[1] Available at: [Link]
-
Pyrazole Acidity: 4-Ethyl-1H-pyrazole Chemical Properties. PubChem.[3][4][5][6][7] Available at: [Link]
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- 4. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Methodological & Application
Reductive amination conditions for 4-acetylpyrazole and cyclopropylamine
This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of N-cyclopropyl-1-(1H-pyrazol-4-yl)ethanamine . This scaffold is a critical pharmacophore in kinase inhibitors (e.g., JAK/STAT pathway modulators).
The following guide prioritizes the Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated reductive amination. While Sodium Triacetoxyborohydride (STAB) is standard for aldehydes, it is often kinetically sluggish for heteroaromatic ketones like 4-acetylpyrazole due to steric and electronic deactivation. The Titanium method ensures complete imine formation prior to reduction, significantly boosting yield and suppressing alcohol side-products.
Scientific Foundation & Mechanistic Rationale[1]
The Challenge: Ketone vs. Aldehyde Reactivity
Reductive amination of 4-acetylpyrazole presents two specific challenges compared to standard aliphatic aldehydes:
-
Steric/Electronic Deactivation: The carbonyl carbon in 4-acetylpyrazole is less electrophilic due to resonance donation from the electron-rich pyrazole ring. Furthermore, ketones are sterically more hindered than aldehydes, making the initial nucleophilic attack by cyclopropylamine slower.
-
Unfavorable Equilibrium: The formation of the ketimine intermediate is an equilibrium process that heavily favors the starting ketone and amine in the presence of water. Without water removal or Lewis acid activation, conversion is poor.
The Solution: Titanium(IV) Isopropoxide
We utilize Ti(OiPr)₄ as a dual-function reagent:
-
Lewis Acid Activator: It coordinates to the carbonyl oxygen, increasing electrophilicity and facilitating amine attack.
-
Chemical Desiccant: It irreversibly reacts with the water byproduct to form titanium oxides/hydroxides, driving the equilibrium toward the imine (Le Chatelier’s principle).
Reaction Pathway:
-
Complexation: Ti(OiPr)₄ binds 4-acetylpyrazole and cyclopropylamine.
-
Imine Formation: Rapid dehydration yields the activated titanated imine species.
-
Reduction: Sodium Borohydride (NaBH₄) reduces the C=N bond.[1][2][3][4] Note: NaBH₄ is used because the imine is pre-formed; the milder STAB is unnecessary here and NaBH₄ is more atom-economical.
Visualization of Reaction Logic[1][5]
Figure 1: Mechanistic Pathway & Workflow
Caption: Step-wise transformation from ketone to amine via titanium-mediated imine formation.[2][3][5][6][7]
Experimental Protocol (The "Titanium Method")
Scale: 1.0 gram (approx. 9.0 mmol of 4-acetylpyrazole) Safety Note: Cyclopropylamine is volatile and toxic. Handle in a fume hood. Ti(OiPr)₄ is moisture sensitive.
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[8] | Amount | Role |
| 4-Acetylpyrazole | 110.11 | 1.0 | 1.0 g | Substrate |
| Cyclopropylamine | 57.09 | 1.5 | 0.94 mL | Amine Source |
| Ti(OiPr)₄ | 284.22 | 1.5 | 4.0 mL | Lewis Acid / Desiccant |
| NaBH₄ | 37.83 | 1.5 | 515 mg | Reducing Agent |
| THF (Anhydrous) | - | - | 10 mL | Solvent A |
| Methanol | - | - | 10 mL | Solvent B (for reduction) |
Step-by-Step Procedure
Phase 1: Imine Formation (The "Neat" or Concentrated Stir)
-
Setup: Oven-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Charging: Add 4-acetylpyrazole (1.0 g) and anhydrous THF (10 mL). Stir until dissolved.
-
Activation: Add Titanium(IV) isopropoxide (4.0 mL) via syringe. The solution may turn slightly yellow.
-
Amine Addition: Add Cyclopropylamine (0.94 mL) dropwise.
-
Reaction: Stir the mixture at Room Temperature (20-25°C) for 12–16 hours .
-
Checkpoint: Monitor by LCMS. You should see the mass of the imine (M+H = 150.1) or complete consumption of the ketone (M+H = 111.1). If conversion is <80%, heat to 50°C for 2 hours.
-
Phase 2: Reduction[8]
-
Dilution: Dilute the reaction mixture with Methanol (10 mL). Caution: Exothermic.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Hydride Addition: Add Sodium Borohydride (NaBH₄) (515 mg) portion-wise over 10 minutes. Gas evolution (H₂) will occur.
-
Completion: Remove ice bath and stir at room temperature for 2 hours . Monitor by LCMS for formation of product (M+H = 152.1).
Phase 3: Workup (Breaking the Titanium Emulsion)
Crucial Step: Improper quenching leads to unfilterable emulsions. 10. Quench: Cool to 0°C. Add 1N NaOH (10 mL) or 30% NH₄OH (5 mL) dropwise. 11. Precipitation: A thick white precipitate (TiO₂) will form. Dilute with EtOAc (30 mL) and stir vigorously for 15 minutes. 12. Filtration: Filter the suspension through a pad of Celite . Wash the pad thoroughly with EtOAc. 13. Extraction: Transfer filtrate to a separatory funnel. Wash with brine (1x). Dry organic layer over Na₂SO₄. 14. Concentration: Evaporate solvent under reduced pressure to yield the crude amine.
Optimization & Troubleshooting Guide
Solvent Compatibility Matrix
| Solvent | Suitability | Notes |
| THF | Excellent | Best for Ti(OiPr)₄ solubility and imine stability. |
| DCE | Good | Standard for STAB, but less effective for Ti-mediated reactions. |
| Methanol | Poor (Step 1) | Protic solvents inhibit Ti-Lewis acidity. Use ONLY in Step 2. |
| Toluene | Good | Useful if azeotropic distillation is required (rarely needed with Ti). |
Troubleshooting Common Issues
-
Problem: Low Conversion to Imine.
-
Cause: Steric bulk of cyclopropyl group or pyrazole NH interference.
-
Fix: Increase Ti(OiPr)₄ to 2.0 equiv. Heat Step 1 to 60°C in a sealed tube.
-
-
Problem: "Stuck" Emulsion during Workup.
-
Cause: Incomplete hydrolysis of titanium alkoxides.
-
Fix: Add more water and allow to stir longer (30 mins). Adding a small amount of Celite directly to the beaker before filtration helps.
-
-
Problem: Reduction of Ketone to Alcohol (Side Product).
Workup Logic Diagram
Figure 2: Optimized Quench & Purification Flow
Caption: Critical workflow for removing titanium byproducts to prevent emulsions.
References
-
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[2]
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[9][10] The Journal of Organic Chemistry, 1996, 61(11), 3849-3862.
-
Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride."[8] Journal of the Chemical Society, Perkin Transactions 1, 1994.
-
Moghaddam, F. M., et al. "Titanium(IV) isopropoxide as a mild and efficient Lewis acid catalyst for the reductive amination." Letters in Organic Chemistry, 2006.
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Scalable synthesis of N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine
An Application Guide for the Scalable Synthesis of N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine
Abstract
This comprehensive guide details a robust and scalable two-step synthetic route to produce N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis pivots on the preparation of the key intermediate, 4-acetyl-1H-pyrazole, followed by a highly efficient one-pot reductive amination with cyclopropanamine. This document provides in-depth procedural details, explains the rationale behind methodological choices, and offers protocols designed for scalability, safety, and high yield. It is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Introduction and Strategic Overview
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, present in a wide array of FDA-approved drugs due to its diverse pharmacological activities.[1][2] Molecules incorporating the pyrazole scaffold have demonstrated efficacy as anti-inflammatory, anticancer, and antimicrobial agents, among others.[2][3] N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine serves as a critical chiral amine intermediate, offering a versatile handle for the construction of more complex pharmaceutical candidates.
The challenge in producing this compound on a larger scale lies in developing a process that is not only high-yielding but also cost-effective, safe, and environmentally considerate. The synthetic strategy outlined herein addresses these challenges by employing a convergent approach that is amenable to scale-up.
Retrosynthetic Analysis
The primary C-N bond in the target molecule is logically disconnected via a reductive amination pathway. This retrosynthetic approach identifies 4-acetyl-1H-pyrazole and cyclopropanamine as the key precursors. This strategy is advantageous due to the commercial availability and relatively low cost of cyclopropanamine and the straightforward, albeit critical, synthesis of the pyrazole ketone intermediate.
Figure 1: Retrosynthetic analysis of the target molecule.
Overall Synthesis Workflow
The synthesis is structured in two primary stages: (1) The synthesis of the 4-acetyl-1H-pyrazole intermediate and (2) The direct reductive amination to yield the final product. This workflow is designed to be efficient, minimizing intermediate purifications where possible and utilizing a one-pot procedure for the final step.
Figure 2: Scalable two-stage synthesis workflow.
Part 1: Synthesis of Key Intermediate: 4-Acetyl-1H-pyrazole
The synthesis of 4-substituted pyrazoles requires careful regiochemical control. While numerous methods exist for pyrazole synthesis, many yield mixtures of regioisomers.[4][5] A reliable and scalable route to 4-acetyl-1H-pyrazole begins with the construction of the pyrazole ring with a handle at the 4-position, such as a formyl group, which can then be elaborated.
Recommended Protocol: Synthesis of 4-Acetyl-1H-pyrazole
This multi-step protocol starts from commercially available precursors and builds the required functionality.
Step 1a: Synthesis of 4-Formyl-1H-pyrazole This step utilizes a Vilsmeier-Haack type reaction, a well-established method for formylating electron-rich heterocycles.[2]
-
Reagents:
-
1H-Pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a multi-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, cool DMF to 0 °C under a nitrogen atmosphere.
-
Slowly add POCl₃ dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Add 1H-pyrazole portion-wise, controlling the exotherm.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring by TLC or LC-MS.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution to pH 7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-formyl-1H-pyrazole.
-
Step 1b: Synthesis of 1-(1H-Pyrazol-4-yl)ethanol
-
Reagents:
-
4-Formyl-1H-pyrazole
-
Methylmagnesium bromide (MeMgBr, solution in THF or Et₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve 4-formyl-1H-pyrazole in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.
-
Add the solution of methylmagnesium bromide dropwise via an addition funnel.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until completion.
-
Carefully quench the reaction by slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the secondary alcohol.
-
Step 1c: Oxidation to 4-Acetyl-1H-pyrazole
-
Reagents:
-
1-(1H-Pyrazol-4-yl)ethanol
-
Dess-Martin Periodinane (DMP) or Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the alcohol intermediate in anhydrous DCM.
-
Add the oxidizing agent (e.g., DMP) portion-wise at room temperature.
-
Stir for 1-2 hours, monitoring for the disappearance of the starting material.
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Separate the organic layer, wash with sodium bicarbonate solution and brine.
-
Dry, filter, and concentrate the organic phase. The crude product can be purified by column chromatography or crystallization to afford pure 4-acetyl-1H-pyrazole.
-
Part 2: Scalable Reductive Amination
Direct reductive amination is a powerful and atom-economical method for synthesizing amines.[6] This one-pot reaction combines a carbonyl compound and an amine with a reducing agent, proceeding through an in-situ formed iminium ion intermediate.
Mechanism and Choice of Reducing Agent
The reaction proceeds via initial formation of a hemiaminal, which then dehydrates to an iminium ion. This electrophilic intermediate is subsequently reduced to the target amine.
Sources
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. jocpr.com [jocpr.com]
Reagents for the preparation of N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine
Application Note: Precision Synthesis of N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine
Executive Summary
This guide details the optimized protocol for the preparation of N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine , a critical pharmacophore found in JAK inhibitors and kinase-modulating therapeutics. While standard reductive amination conditions often fail due to the steric hindrance of the cyclopropyl group and the electron-rich nature of the pyrazole ring, this protocol utilizes a Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated methodology . This approach ensures quantitative imine formation prior to reduction, suppressing side reactions and eliminating the need for pre-protection of the pyrazole nitrogen in most scale-up scenarios.
Retrosynthetic Analysis & Strategy
The target molecule is disconnected at the secondary amine bond, revealing two primary precursors: 1-(1H-pyrazol-4-yl)ethanone (4-acetylpyrazole) and cyclopropanamine .
Strategic Rationale:
-
Direct Reductive Amination (Route A): Standard acid-catalyzed (AcOH/NaBH₃CN) methods are often sluggish because the cyclopropyl amine is bulky, and the equilibrium favors the ketone over the hemiaminal.
-
Ti(IV) Mediated (Route B - Recommended): Ti(OiPr)₄ acts as a dual-function Lewis acid and water scavenger. It forces the equilibrium toward the titanated imine/enamine species, which is then rapidly reduced by Sodium Borohydride (NaBH₄).
Figure 1: Retrosynthetic disconnection showing the Ti-mediated pathway.[1][2][3]
Critical Reagents & Material Selection
| Reagent | CAS No. | Grade | Role | Critical Note |
| 1-(1H-pyrazol-4-yl)ethanone | 25016-11-9 | >97% | Substrate | Ensure free of hydrazine impurities. |
| Cyclopropanamine | 765-30-0 | >98% | Amine Source | Volatile (bp 49-50°C). Store cold. |
| Titanium(IV) isopropoxide | 546-68-9 | 97%+ | Lewis Acid / Desiccant | Moisture Sensitive. Handle under N₂/Ar. |
| Sodium Borohydride | 16940-66-2 | Powder | Reducing Agent | Use fresh; old stocks lose activity. |
| THF (Tetrahydrofuran) | 109-99-9 | Anhydrous | Solvent | Stabilized with BHT is acceptable. |
| Rochelle's Salt | 6100-05-6 | ACS | Workup | Essential for breaking Ti-emulsions. |
Detailed Experimental Protocol
Phase 1: Formation of the Imine Complex
Context: The pyrazole N-H proton is acidic. Ti(OiPr)₄ will react with it, consuming 1 equivalent. Therefore, we use 2.5 equivalents of Ti(OiPr)₄ to ensure sufficient Lewis acidity remains to activate the carbonyl.
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Charging: Add 1-(1H-pyrazol-4-yl)ethanone (1.10 g, 10.0 mmol) and anhydrous THF (20 mL).
-
Amine Addition: Add Cyclopropanamine (0.86 g, 15.0 mmol, 1.5 equiv) via syringe.
-
Catalyst Addition: Add Titanium(IV) isopropoxide (7.4 mL, 25.0 mmol, 2.5 equiv) dropwise over 5 minutes.
-
Observation: The solution may turn slightly yellow/orange and become warm.
-
-
Reaction: Stir the mixture at ambient temperature (20–25°C) for 12–16 hours under nitrogen.
-
Checkpoint: Monitor by TLC (DCM/MeOH 9:1) or LCMS. The ketone peak should disappear.
-
Phase 2: Reduction
-
Preparation: Cool the reaction mixture to 0°C using an ice bath.
-
Reduction: Add Sodium Borohydride (0.57 g, 15.0 mmol, 1.5 equiv) portion-wise over 10 minutes.
-
Caution: Gas evolution (H₂) may occur.
-
-
Completion: Allow the mixture to warm to room temperature and stir for an additional 4 hours.
Phase 3: Quench & Workup (The "Rochelle" Method)
Standard aqueous workups lead to intractable Titanium emulsions. This step is non-negotiable.
-
Quench: Cool to 0°C. Add 20 mL of Methanol to quench excess borohydride.
-
Hydrolysis: Pour the reaction mixture into a vigorously stirring solution of saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt, 50 mL) .
-
Digestion: Stir vigorously for 2–4 hours until two clear phases appear (organic layer and aqueous layer) and the white Ti-precipitate dissolves/clarifies.
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL) .
-
Drying: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
Phase 4: Purification
-
Crude Appearance: Viscous yellow oil.
-
Flash Chromatography: Silica gel column.
-
Eluent: DCM : MeOH : NH₄OH (95 : 4.5 : 0.5). The ammonia is required to prevent streaking of the secondary amine.
-
-
Yield Target: 75–85% isolated yield.
Mechanistic Workflow
Figure 2: Sequential workflow for the Ti-mediated reductive amination.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Pyrazole acidity neutralizing catalyst. | Increase Ti(OiPr)₄ to 3.0 equiv. Alternatively, protect pyrazole with Boc group (reacts with (Boc)₂O/DMAP) before amination. |
| Thick Emulsion | Incomplete Ti hydrolysis. | Increase stirring time with Rochelle's salt (up to 12h) or use 1M NaOH (aggressive, may affect yield). |
| Side Product (Alcohol) | Direct reduction of ketone. | Ensure Imine formation is complete (12h+) before adding NaBH₄. Do not add NaBH₄ simultaneously with Ti. |
Safety & Compliance
-
Titanium(IV) Isopropoxide: Reacts violently with water. Causes severe eye irritation. Handle in a fume hood.
-
Cyclopropanamine: Highly flammable and toxic if inhaled.
-
Sodium Borohydride: Flammable solid; releases hydrogen gas upon contact with acids or water.
References
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A facile, mild, and selective method." Journal of Organic Chemistry, 60(15), 4928-4929. Link
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552-2554. Link
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
PubChem Compound Summary. (2025). "N-[1-(1-ethylpyrazol-4-yl)ethyl]cyclopropanamine."[4] National Center for Biotechnology Information. Link
Sources
Application Note: Strategic N-Protection of the 1H-Pyrazole Scaffold
Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals.
Introduction: The Tautomerism and Regioselectivity Challenge
In medicinal chemistry, the 1H-pyrazole ring is a privileged pharmacophore. However, its functionalization presents a significant synthetic hurdle: annular tautomerism. Unsubstituted or symmetrically substituted pyrazoles rapidly interconvert between their 1H and 2H tautomeric forms. When a substituent is introduced at the C3 position, the two nitrogen atoms (N1 and N2) become electronically and sterically distinct, yet they remain in equilibrium.
Attempting direct electrophilic substitution (e.g., halogenation, alkylation) or C-H activation on an unprotected 3-substituted pyrazole typically yields an intractable mixture of 1,3- and 1,5-disubstituted products. To achieve absolute regiocontrol, the pyrazole nitrogen must be temporarily masked. The choice of protecting group (PG) is not merely a defensive measure; it is a strategic tool that dictates the regiochemical outcome of subsequent transformations, such as Directed Ortho Metalation (DoM) at C5 or cross-coupling at C4[1].
Mechanistic Principles of Pyrazole Protection
As a Senior Application Scientist, I approach pyrazole protection by evaluating three core mechanistic parameters:
-
Steric Shielding (A-Strain): Bulky groups like Triphenylmethyl (Trityl/Trt) exhibit profound steric bulk. When applied to a 3-substituted pyrazole, the Trityl group will exclusively coordinate to the N1 position (the nitrogen furthest from the C3 substituent) to minimize allylic strain, providing absolute regiocontrol[2].
-
Chelation-Directed Functionalization: Protecting groups containing Lewis basic oxygen atoms, such as Tetrahydropyranyl (THP) or 2-(Trimethylsilyl)ethoxymethyl (SEM), can coordinate with organolithium reagents (e.g., n-BuLi). This proximity effect directs lithiation strictly to the adjacent C5 position, enabling highly regioselective functionalization[1],[3].
-
Orthogonal Cleavage: In complex multi-step synthesis, the N-protecting group must be removed without disturbing other sensitive moieties. The SEM group is uniquely valuable here; its cleavage is driven by the extreme thermodynamic stability of the Si–F bond (~582 kJ/mol), allowing for mild, orthogonal deprotection using fluoride sources like TBAF[3].
Quantitative Comparison of Protecting Groups
The following table summarizes the quantitative performance and strategic utility of the most common pyrazole protecting groups based on field-validated data.
| Protecting Group | Reagents | Typical Yield | Deprotection Reagents | Regioselectivity (3-Subst. Pyrazoles) | Key Strategic Advantage |
| Trityl (Trt) | Trt-Cl, NaH | 75–85% | Mild Acid (TFA) | Excellent (Strictly N1) | Maximum steric shielding[2] |
| SEM | SEM-Cl, NaH | 80–90% | TBAF or Strong Acid | High (Favors less hindered N) | Orthogonal fluoride cleavage[3] |
| THP | DHP, cat. TFA | 85–95% | Acid (HCl, TFA) | Moderate | Directs C5-lithiation[1] |
| MOM | MOM-Cl, K₂CO₃ | 70–85% | Acid (HCl) | Moderate | Small footprint, base stable[4] |
| Boc | Boc₂O, DMAP | 85–98% | Acid (TFA) | Low to Moderate | Facile installation/removal[2] |
Strategic Workflow: Selecting the Optimal Protecting Group
To streamline synthetic planning, use the following decision matrix to select the optimal protecting group based on your substrate's specific requirements.
Decision matrix for selecting optimal 1H-pyrazole N-protecting groups.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Visual cues and specific workup rationales are provided to ensure reproducibility and high yields.
Protocol A: Regioselective SEM Protection
Application: When orthogonal deprotection or C5-lithiation is required[3].
Causality & Field Notes: SEM-Cl is highly reactive but moisture sensitive. We utilize anhydrous DMF to stabilize the polar transition state of the Sₙ2 substitution.
-
Deprotonation: Dissolve the 1H-pyrazole (1.0 equiv) in anhydrous DMF (0.2 M) under an argon atmosphere. Cool to 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Validation Check: The immediate evolution of H₂ gas serves as a visual indicator of successful deprotonation, forming the highly nucleophilic pyrazolide anion.
-
-
Alkylation: After H₂ evolution ceases (~30 min), add SEM-Cl (1.1 equiv) dropwise. Dropwise addition prevents localized exotherms that drive polyalkylation.
-
Reaction: Warm to room temperature and stir for 2–4 hours. Monitor consumption of the starting material via LC-MS.
-
Workup: Quench carefully with saturated aqueous NH₄Cl to safely neutralize unreacted NaH. Extract with EtOAc.
-
Critical Step: Wash the organic layer extensively with 5% aqueous LiCl (3x). This is mandatory to partition the DMF into the aqueous phase, preventing emulsion formation and product contamination. Dry over Na₂SO₄ and concentrate.
-
Protocol B: Green THP Protection and Thermal Isomerization
Application: Cost-effective, acid-labile protection. Excellent for large-scale synthesis[1],[5].
Causality & Field Notes: A frequent oversight when using the THP group is the generation of a new stereocenter at the anomeric carbon. If your pyrazole substrate is already chiral, this will result in a complex mixture of diastereomers.
-
Protection: Combine the pyrazole (1.0 equiv) and 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) with a catalytic amount of trifluoroacetic acid (TFA, 0.05 equiv). Stir neat at 80 °C for 4 hours.
-
Logic: The acidic conditions protonate the enol ether of DHP, generating a reactive oxocarbenium ion that is rapidly trapped by the pyrazole nitrogen[1].
-
-
Thermal Isomerization (Optional): If the kinetically favored 5-substituted isomer is formed but the 3-substituted isomer is desired, heat the neat mixture to 125 °C in a sealed tube.
-
Logic: Thermal energy drives the isomerization, migrating the THP group to yield the thermodynamically stable 3-substituted isomer without the need for additional catalysts[5].
-
Protocol C: MOM Protection via Mild Base
Application: When a small steric footprint is needed and the substrate is prone to cyclization or over-deprotonation[4].
-
Reaction: Dissolve pyrazole (1.0 equiv) in DMSO (0.3 M). Add K₂CO₃ (1.2 equiv) and MOM-Cl (3.0 equiv). Stir at 25 °C for 2 hours.
-
Logic: Using a mild base like K₂CO₃ instead of NaH prevents degradation of sensitive substrates. DMSO enhances the nucleophilicity of the pyrazole nitrogen by disrupting hydrogen bonding, allowing the reaction to proceed efficiently at room temperature[4].
-
-
Workup: Dilute with water, extract with DCM, and wash with brine.
Protocol D: Orthogonal Fluoride-Mediated SEM Deprotection
Application: Cleaving the SEM group in the presence of Boc, THP, or ester moieties[3].
-
Cleavage: Dissolve the SEM-protected pyrazole in anhydrous THF (0.1 M). Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 equiv).
-
Heating: Heat the mixture to 50 °C for 4–6 hours.
-
Logic: While the initial attack of fluoride on the silicon atom is rapid, the subsequent collapse of the hemiaminal intermediate (releasing formaldehyde and ethylene gas) requires thermal energy to reach completion[3].
-
-
Workup: Dilute with water, extract with EtOAc, and purify via silica gel chromatography to remove tetrabutylammonium salts.
References
Sources
- 1. 1-(2-Tetrahydropyranyl)-1H-pyrazole | 449758-17-2 | Benchchem [benchchem.com]
- 2. 3-Bromo-5-ethynyl-1-trityl-1H-indazole | Benchchem [benchchem.com]
- 3. 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole | 133560-57-3 | Benchchem [benchchem.com]
- 4. Efficient Synthesis of Acyclic and Cyclic Pyrazoles for Evaluation as Antiviral nsp2 Protease Inhibitors – openlabnotebooks.org [openlabnotebooks.org]
- 5. researchgate.net [researchgate.net]
Application Note: Microwave-Assisted Synthesis of Pyrazole-Ethyl-Cyclopropanamine Derivatives
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide
Scientific Rationale & Mechanistic Causality
The pyrazole-ethyl-cyclopropanamine scaffold has emerged as a privileged pharmacophore in modern drug discovery, demonstrating exceptional efficacy in targeting central nervous system (CNS) disorders. Specifically, functionalized pyrazoles coupled with cyclopropanamine derivatives act as potent inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2) for Parkinson's disease and exhibit significant potential in Alzheimer's disease therapeutics[1].
The Causality of Microwave-Assisted Organic Synthesis (MAOS)
Synthesizing this hybrid scaffold via conventional thermal heating presents a significant thermodynamic and kinetic challenge. Cyclopropanamine is highly volatile (boiling point ~50°C) and sterically hindered. Conventional reflux conditions (e.g., 80–100°C in an oil bath) inevitably lead to evaporative loss of the amine, shifting the reaction equilibrium and resulting in poor yields (<45%) and extended reaction times (12–24 hours).
Microwave-Assisted Organic Synthesis (MAOS) resolves this through dielectric heating within a sealed, pressure-rated vessel [2]. By trapping the autogenous pressure of the volatile cyclopropanamine, the solvent can be superheated well beyond its atmospheric boiling point. The direct interaction of the microwave field with the polar solvent (e.g., acetonitrile) and reagents causes rapid molecular friction, transferring energy directly to the reacting molecules rather than relying on convective heat transfer. This overcomes the high activation energy barrier of the sterically hindered N-alkylation step, driving the reaction to completion in under 15 minutes while preserving reagent stoichiometry[3].
Experimental Design & Self-Validating Workflow
To ensure reproducibility, this protocol is designed as a self-validating system . Quality control (QC) checkpoints are embedded directly into the workflow. The reaction progress is continuously monitored via real-time pressure sensors in the microwave reactor, ensuring the seal integrity required to prevent cyclopropanamine escape.
Fig 1. Microwave-assisted synthetic workflow and in-process QC checkpoints.
Detailed Experimental Protocol
Materials & Equipment
-
Reagents: 1-(2-bromoethyl)-1H-pyrazole (1.0 eq), Cyclopropanamine (3.0 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), Anhydrous Acetonitrile (MeCN).
-
Equipment: Dedicated microwave synthesizer (e.g., Biotage Initiator+ or CEM Discover) equipped with IR temperature sensors and pressure monitoring; 10 mL pressure-rated microwave vials with Teflon-lined crimp caps.
Step-by-Step Methodology
Step 1: Preparation of the Reaction Mixture
-
In a fume hood, add 1-(2-bromoethyl)-1H-pyrazole (1.0 mmol, 175 mg) to a 10 mL microwave vial containing a magnetic stir bar.
-
Add 3.0 mL of anhydrous MeCN. Causality: MeCN is chosen for its high dielectric constant (
= 35.9), making it an excellent microwave absorber that rapidly converts microwave energy into heat. -
Add DIPEA (2.0 mmol, 348 µL) followed by cyclopropanamine (3.0 mmol, 208 µL).
-
Self-Validation Check 1: Purge the vial headspace with dry nitrogen gas for 10 seconds before immediately sealing with a Teflon-lined crimp cap. This prevents oxidative degradation of the amine at high temperatures.
Step 2: Microwave Irradiation
-
Place the sealed vial into the microwave reactor cavity.
-
Program the reactor with the following parameters:
-
Temperature: 100°C
-
Time: 15 minutes
-
Cooling: On (Air cooling post-reaction)
-
Pre-stirring: 30 seconds
-
-
Self-Validation Check 2: Monitor the real-time pressure curve on the reactor display. A steady pressure of ~3–5 bar indicates a successful seal and proper superheating. A sudden pressure drop indicates a compromised septum; if this occurs, abort the run, as the volatile cyclopropanamine has escaped.
Step 3: In-Process Analysis & Workup
-
Once the vial has cooled to room temperature (<30°C), uncap the vial carefully in a fume hood.
-
Self-Validation Check 3: Remove a 5 µL aliquot, dilute in 1 mL methanol, and analyze via LC-MS. The chromatogram should confirm the complete disappearance of the starting material (m/z 175/177) and the appearance of the product mass (m/z 152 [M+H]+). Alternatively, utilize a 3-lane TLC (30% EtOAc/70% Hexane)[4].
-
Transfer the mixture to a separatory funnel, dilute with 15 mL of saturated aqueous NaHCO₃, and extract with Dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude pyrazole-ethyl-cyclopropanamine. Purify via flash chromatography if LC-MS purity is <95%.
Quantitative Data & Optimization
The transition from conventional thermal heating to MAOS yields dramatic improvements in both throughput and product purity. The table below summarizes the optimization data, demonstrating why microwave irradiation is the authoritative standard for this specific transformation.
| Heating Modality | Temperature (°C) | Reaction Time | Autogenous Pressure | Isolated Yield (%) | Purity (LC-MS) |
| Conventional (Oil Bath) | 80°C (Reflux) | 18 hours | 1.0 bar (Atmospheric) | 38% | 82% |
| Microwave (Sealed) | 80°C | 30 minutes | ~2.5 bar | 65% | 91% |
| Microwave (Sealed) | 100°C | 15 minutes | ~4.2 bar | 92% | >98% |
| Microwave (Sealed) | 120°C | 10 minutes | ~6.8 bar | 74% | 85% (Degradation) |
Table 1: Comparison of reaction parameters for the N-alkylation of cyclopropanamine. The 100°C microwave protocol provides the optimal balance of kinetic acceleration and thermodynamic stability.
Biological Application: LRRK2 Pathway Modulation
The synthesized pyrazole-ethyl-cyclopropanamine derivatives are highly valued in neuropharmacology. The pyrazole core provides critical hydrogen-bonding interactions within the hinge region of kinases, while the cyclopropanamine moiety occupies specific hydrophobic pockets. When applied to LRRK2—a major genetic driver of Parkinson's disease—these compounds act as ATP-competitive inhibitors, preventing the hyperphosphorylation of Rab GTPases and restoring lysosomal function[1].
Fig 2. Pharmacological mechanism of LRRK2 inhibition by pyrazole derivatives.
References
- Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters Benchchem URL
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques RSC Publishing URL
- Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential MDPI URL
- Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease Bentham Science Publishers URL
Sources
Handling and storage protocols for hygroscopic cyclopropanamine intermediates
Application Note: Handling, Storage, and Characterization Protocols for Hygroscopic Cyclopropanamine Intermediates
Abstract
Cyclopropanamine (CPA) derivatives are critical pharmacophores in modern drug development (e.g., Tranylcypromine, Ticagrelor intermediates). However, their handling is complicated by two opposing physicochemical forces: the high ring strain of the cyclopropane moiety (approx. 27.5 kcal/mol) and the extreme hygroscopicity of their salt forms. Moisture uptake not only alters stoichiometry—leading to failed couplings—but can also facilitate hydrolytic ring-opening or polymerization. This guide provides a self-validating framework for the selection, handling, and storage of these sensitive intermediates.
Part 1: The Physicochemical Challenge
The primary challenge with cyclopropanamine salts (commonly HCl or HBr) is deliquescence . Unlike simple surface adsorption, these salts can absorb sufficient atmospheric moisture to dissolve into a saturated solution within minutes at >40% Relative Humidity (RH).
Causality of Failure:
-
Stoichiometric Drift: A 10% water uptake (common in HCl salts) leads to a 10% undercharge of the amine in coupling reactions. In equimolar reactions, this leaves unreacted electrophiles, complicating purification.
-
Ring Strain & Reactivity: The cyclopropane ring has significant "pi-character" in its sigma bonds. In the presence of acidic moisture, the ring becomes susceptible to nucleophilic attack and ring-opening, generating linear impurities that are often difficult to separate from the product.
Part 2: Salt Selection Strategy
Before establishing a handling protocol, the solid form must be optimized. If the Hydrochloride (HCl) salt is too hygroscopic, alternative counterions should be screened.
Table 1: Counterion Impact on Hygroscopicity for Amines
| Salt Form | Hygroscopicity Risk | Melting Point Trend | Notes |
| Hydrochloride (HCl) | High | Moderate | Default choice, but often deliquescent. |
| Mesylate (MSA) | Moderate | High | Good solubility, often better crystallinity than HCl. |
| Tosylate (TSA) | Low | High | Lipophilic counterion repels moisture; adds MW bulk. |
| Tartrate | Moderate | Moderate | Can form stable hydrates (predictable water content). |
| Fumarate | Low | High | Often non-hygroscopic; good for final formulations. |
Diagram 1: Salt Selection Decision Tree
Caption: Logical workflow for selecting the optimal solid form to minimize hygroscopic risks before scaling up.
Part 3: Handling & Weighing Protocols
If the material is deemed hygroscopic (Class 3 or 4), the following "Zero-Exposure" protocol is mandatory.
Protocol A: The "Inert Cone" Weighing Method
Use when a Glovebox is unavailable.
-
Preparation:
-
Equip the balance with an Ionizing/Antistatic Gun . Hygroscopic salts often carry static charge, causing particles to "jump" and absorb moisture during the delay.
-
Place a desiccant cartridge inside the balance chamber.
-
Purge the transfer vessel (flask) with Argon for 2 minutes.
-
-
The Weighing Sequence:
-
Do NOT use weighing paper (high surface area = high moisture uptake). Use a hydrophobic weighing boat or a volumetric flask adapter.
-
Step 1: Tare the receiving vessel (capped).
-
Step 2: Open the bulk container under a localized blanket of Nitrogen (inverted funnel method).
-
Step 3: Rapidly transfer solid. Limit exposure time to <30 seconds.
-
Step 4: Recap immediately.
-
-
Correction Factor (Self-Validation):
-
Perform a Karl Fischer (KF) titration immediately after weighing.
-
Calculate the "Effective Mass" (
): -
Adjust the stoichiometry of the coupling partner based on
, not .
-
Part 4: Quality Control (Water Determination)
Standard Karl Fischer (KF) titration often fails with amines. Amines can shift the pH of the KF reagent, leading to a vanishing endpoint or side reactions (e.g., reaction with iodine).[1][2]
Protocol B: Modified Karl Fischer for Amines
-
Reagent Selection: Use a Buffered KF Reagent (containing salicylic acid or benzoic acid) to neutralize the amine and maintain the pH between 5–7.
-
Commercial Example: Hydranal™-Composite 5 K.
-
-
Solvent: Methanol-free solvents are preferred if the amine is reactive, but for cyclopropanamines, buffered methanol is usually acceptable.
-
Procedure:
-
Pre-titrate the solvent to dryness.[1]
-
Add buffer (if not pre-mixed).
-
Inject sample (dissolved in dry solvent) or add solid directly.[3]
-
Validation: If the drift is high (>20 µ g/min ) after the endpoint, the amine is reacting with the reagent. Switch to a coulometric oven method (heating the sample and measuring the evaporated water).
-
Part 5: Drying & Storage
Drying cyclopropanamine salts requires a balance between water removal and thermal stability.
Protocol C: Vacuum Drying
-
Temperature: Max 40°C . (Higher temperatures risk sublimation of the free base if the salt dissociates, or ring degradation).
-
Vacuum: < 10 mbar.
-
Desiccant: Phosphorus Pentoxide (
) is superior to silica gel for amine salts as it chemically traps water.
Storage Hierarchy:
-
Primary Container: Amber glass vial with a Teflon-lined cap.
-
Secondary Barrier: Heat-sealed aluminized Mylar bag containing a desiccant sachet.
-
Environment: Refrigerator (2–8°C). Note: Allow to reach room temperature before opening to prevent condensation.
Diagram 2: Handling & Storage Workflow
Caption: End-to-end workflow ensuring stoichiometry is preserved from synthesis to usage.
References
-
Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[4] (Standard text for salt selection strategies).
-
Sigma-Aldrich. (n.d.). Cyclopropylamine Product Specification and Handling. Retrieved from (Verified source for volatility and basic handling).
-
Metrohm AG. (2020). Water Determination in Amines by Karl Fischer Titration. Metrohm Application Bulletin. Retrieved from (Source for buffered KF protocols).
-
U.S. EPA. (1996). Method 9000: Determination of Water in Waste Materials by Karl Fischer Titration. Retrieved from (Validation of KF interferences).
-
Bandyopadhyay, A. R. (2016).[5] Handling Hygroscopic Salts in Synthesis. ResearchGate. Retrieved from (Peer-reviewed insights on inert gas handling).
Sources
Application Note: Formulation & Salt Screening Strategies for N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine
This Application Note and Protocol Guide is designed for pharmaceutical scientists and process chemists. It addresses the specific physicochemical challenges of N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine , a critical pharmacophore often found in kinase inhibitors (e.g., JAK, TRK pathways).[1]
Introduction & Chemical Context
N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine (hereafter Compound A ) presents a classic challenge in oral solid dosage development: transforming a likely lipophilic, low-melting free base into a robust, bioavailable crystalline solid.[1]
Physicochemical Profile[1][2][3][4]
-
Functional Groups:
-
Secondary Amine (Cyclopropyl-NH-): The primary basic center (Estimated pKa ~9.0–9.5).[1] Prone to oxidation and Maillard reactions with reducing sugars.[1]
-
Pyrazole Ring (1H-): Amphoteric but predominantly acts as a weak base (pKa ~2.5) or H-bond donor.[1] The unsubstituted nitrogen allows for annular tautomerism, complicating crystal packing.
-
Chiral Center: The ethyl linker introduces stereochemistry (
). Enantiomeric purity is critical, often requiring chiral resolution via salt formation (e.g., Tartrates).
-
The Formulation Challenge: The free base of Compound A is typically an oil or a low-melting solid due to the flexibility of the ethyl linker and the cyclopropyl group.[1] For drug development, a salt form is strictly required to ensure:
-
Chemical Stability: Preventing oxidation of the secondary amine.[1]
-
Physical Stability: Raising the melting point >150°C to support processing (milling, compaction).
-
Solubility: Enhancing dissolution rate in gastric media.[1]
Pre-Formulation Characterization Protocol
Before initiating salt screening, the baseline properties of the free base must be established to guide counter-ion selection.
Solubility Mapping (Thermodynamic)
Objective: Determine the ideal solvent systems for crystallization. Method: Saturation shake-flask method (24h equilibrium at 25°C).
| Solvent Class | Representative Solvent | Solubility Target (mg/mL) | Application |
| Alcohols | Methanol, Isopropanol (IPA) | > 50 | Primary solvent for salt formation |
| Esters | Ethyl Acetate, IPM | 10 – 50 | Anti-solvent for precipitation |
| Ethers | TBME, THF | < 10 | Anti-solvent / Wash solvent |
| Polar Aprotic | Acetonitrile, Acetone | 20 – 100 | Modifies crystal habit |
| Water | Water | Variable | Avoid for initial screen (hydrate risk) |
pKa Determination
Protocol: Potentiometric titration using a Sirius T3 or equivalent.
-
Step 1: Dissolve 5 mg of Free Base in 0.1M KCl/Water (co-solvent MeOH if needed).
-
Step 2: Titrate from pH 2.0 to 12.0.[1]
-
Step 3: Identify inflection points.[1]
-
Expectation: A sharp inflection at pH ~9.2 (Amine) and a weaker one at pH ~2.5 (Pyrazole).
-
-
Relevance: The
rule suggests that for stable salt formation, . Therefore, counter-ions with pKa < 6.0 are required.
Comprehensive Salt Screening Protocol
This protocol uses a tiered approach to identify the optimal solid form.[1]
Counter-Ion Selection Strategy
Based on the basicity of the cyclopropylamine, we select acids from Class 1 (GRAS status) and Class 2.
-
Tier 1 (Strong Acids - High Probability): Hydrochloric acid, Sulfuric acid, Methanesulfonic acid (Mesylate).
-
Tier 2 (Dicarboxylic Acids - Crystallinity): Fumaric acid, Succinic acid, Maleic acid.
-
Tier 3 (Chiral Acids - Resolution Potential): L-Tartaric acid, D-Mandelic acid (Crucial for the chiral ethyl linker).[1]
Experimental Workflow (High-Throughput Screen)
Equipment: 96-well crystallization block or parallel reactor (e.g., Mettler Toledo EasyMax).
Step-by-Step Procedure:
-
Stock Preparation: Prepare a 0.5 M stock solution of Compound A in IPA/Acetone (1:1).
-
Acid Addition: Add 1.05 equivalents of the selected acid (as a solution in the same solvent) to each well.
-
Note: For H2SO4, screen both 1:1 and 1:0.5 (hemi-sulfate) stoichiometries.
-
-
Temperature Cycling:
-
Heat to 50°C (hold 1 hr) to ensure dissolution.
-
Cool to 5°C at a rate of 0.1°C/min (controlled cooling promotes crystal growth).
-
Hold at 5°C for 24 hrs.
-
-
Solvent Evaporation: If no precipitate forms, allow slow evaporation of the solvent.
-
Harvest: Centrifuge or filter solids. Wash with cold TBME.
-
Analysis: Analyze wet cake by PLM (Polarized Light Microscopy) for birefringence (crystallinity).
Workflow Visualization
The following diagram illustrates the logical flow for selecting and validating a salt form.
Figure 1: Decision matrix for salt screening of pyrazole-amine derivatives.
Solid-State Characterization & Selection
Once crystalline hits are identified, they must be ranked. For Compound A , the hygroscopicity is a critical failure mode due to the high solubility of amine salts.
Key Analytical Techniques
| Technique | Parameter Measured | Acceptance Criteria |
| PXRD (Powder X-Ray Diffraction) | Crystal Form / Polymorphism | Sharp, distinct peaks.[1] No amorphous halo.[1] |
| DSC (Diff. Scanning Calorimetry) | Melting Point / Solvates | Single endotherm > 150°C. No desolvation events < 100°C. |
| TGA (Thermogravimetric Analysis) | Volatile Content | < 0.5% weight loss up to melt (anhydrous). |
| DVS (Dynamic Vapor Sorption) | Hygroscopicity | < 2% mass gain at 80% RH. Reversible sorption.[1] |
| 1H-NMR | Stoichiometry / Residual Solvent | Confirms 1:1 salt formation and solvent removal.[1] |
Polymorph Screening
The pyrazole ring allows for different hydrogen bonding networks, increasing the risk of polymorphism.
-
Protocol: Slurry the lead salt in 3 distinct solvents (water, IPA, heptane) for 1 week at 25°C and 50°C. Analyze solids by PXRD to check for form conversion.
Formulation Development Strategy
Excipient Compatibility (The "Maillard" Risk)
Critical Insight: Secondary amines react with reducing sugars (Lactose, Fructose) to form glycosylamines (brown discoloration, instability).
-
Directive: Strictly avoid Lactose (anhydrous or monohydrate).
-
Recommended Fillers: Microcrystalline Cellulose (MCC), Mannitol (non-reducing sugar), or Dibasic Calcium Phosphate Anhydrous (DCPA).
Dosage Form Selection
Given the likely low dose (potent kinase inhibitor profile) and potential for hygroscopicity:
-
Capsule (HPMC): Preferred for early phase. HPMC capsules offer lower moisture content than Gelatin.[1]
-
Tablet: Requires a moisture-protective coating (e.g., Opadry amb II).
Manufacturing Process: Roller Compaction
Direct compression may be risky if the salt has poor flow or low bulk density (common with needle-shaped amine salts).[1]
-
Recommended: Dry Granulation (Roller Compaction) .
-
Rationale: Avoids water (wet granulation risk) and improves flow properties without thermal stress.
Formulation Workflow Diagram
Figure 2: Formulation process flow emphasizing excipient compatibility for secondary amines.
References
-
Kumar, L., et al. "Salt Selection in Drug Development: A Review." Pharmaceutical Technology, 2008. Link
-
Serajuddin, A. T. "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 2007, 59(7), 603-616. Link
-
Wirth, D. D., et al. "Maillard Reaction of Lactose and Fluoxetine Hydrochloride, a Secondary Amine." Journal of Pharmaceutical Sciences, 1998, 87(1), 31-39. Link
-
Stahl, P. H., & Wermuth, C. G. Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002.[1] (Standard reference for counter-ion classes). Link
-
Elder, D. P., et al. "The utility of sulfonate salts in drug development." Journal of Pharmaceutical Sciences, 2010, 99(7), 2948-2961. Link
Disclaimer: This protocol is intended for research and development purposes. All specific formulations must undergo rigorous stability testing and regulatory validation (GLP/GMP) before human use.
Sources
Application Note: Crystallization and Solid-Form Engineering of N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine
Executive Summary
N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine is a low-molecular-weight, chiral, secondary amine featuring a versatile pyrazole pharmacophore. Due to its high molecular flexibility and low molecular weight, the free base exhibits a high propensity for Liquid-Liquid Phase Separation (LLPS)—commonly referred to as "oiling out"—rather than forming an ordered crystal lattice[1].
This application note details a comprehensive, data-driven methodology for the solid-form engineering of this compound. By leveraging the
Physicochemical Profiling & Crystallization Rationale
Before designing a crystallization process, the thermodynamic and chemical boundaries of the Active Pharmaceutical Ingredient (API) must be established. The pyrazole ring acts as both a hydrogen-bond donor and acceptor, creating complex supramolecular networks (dimers or catemers) that increase the risk of polymorphism[2].
To overcome the poor crystallinity of the free base, salt formation is the primary strategy. According to established thermodynamic principles, the pKa difference between the basic amine and the acidic counterion must ideally be greater than two units (
Table 1: Physicochemical Parameters & Crystallization Implications
| Parameter | Value (Est.) | Implications for Crystallization |
| Molecular Weight | 151.21 g/mol | Low MW; high risk of oiling out (LLPS) as a free base. |
| pKa (Secondary Amine) | ~ 8.8 | Requires a counterion with pKa < 6.8 for stable salt formation. |
| pKa (Pyrazole NH) | ~ 14.0 | Weakly acidic; acts primarily as a strong H-bond donor. |
| LogP | ~ 1.2 | Moderate lipophilicity; soluble in alcohols and moderately polar solvents. |
| Chirality | 1 stereocenter | Requires stereospecific control or downstream chiral resolution. |
Strategic Workflow: From Free Base to Crystalline Salt
The crystallization strategy is bifurcated based on the required enantiomeric purity. If the racemate is acceptable, direct salt screening is employed. If a single enantiomer is required, diastereomeric salt resolution using chiral acids (e.g., L-Tartaric acid) is utilized prior to final isolation. High-throughput experimentation (HTE) is deployed early in the workflow to rapidly map the solid-form landscape while minimizing API consumption[4].
Figure 1: End-to-end solid-form engineering workflow for basic pharmaceutical intermediates.
Experimental Protocols
Protocol A: High-Throughput Salt Screening (HTS)
Rationale: To identify a thermodynamically stable, highly crystalline salt form, a microscale matrix of pharmaceutically acceptable acids and solvent systems is evaluated.
Step-by-Step Methodology:
-
Dispensing: Dispense 10 mg of N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine free base into each well of a 96-well glass block.
-
Acid Addition: Add 1.05 molar equivalents of selected acids (e.g., HCl, H2SO4, L-Tartaric Acid, Citric Acid) using standardized stock solutions.
-
Solvent Addition: Add 200 µL of selected crystallization solvents (e.g., IPA/Heptane, EtOH/EtOAc, Acetone/Water) to create a diverse dielectric matrix.
-
Thermal Cycling: Seal the plate and heat to 50 °C at 1 °C/min. Hold for 2 hours to ensure complete dissolution.
-
Controlled Cooling: Cool to 5 °C at a slow ramp rate of 0.1 °C/min to promote nucleation over LLPS.
-
Self-Validating Checkpoint: Visually inspect the wells. Wells exhibiting phase separation (oils) are subjected to anti-solvent vapor diffusion for 48 hours. Wells with solids proceed to filtration.
-
Characterization: Analyze isolated solids via High-Throughput X-Ray Powder Diffraction (HT-XRPD) to confirm crystallinity and unique polymorphic forms.
Table 2: Representative Salt Screening Matrix Outcomes
| Counterion (Acid) | Acid pKa | Solvent System | Solid Form Outcome | Melting Point (°C) |
| Hydrochloric Acid | -6.0 | IPA / Heptane | Highly crystalline (Form A) | 185 - 187 |
| Sulfuric Acid | -3.0 | EtOH / EtOAc | Hygroscopic solid | 142 - 145 |
| L-Tartaric Acid | 2.98 | MeOH / MTBE | Crystalline (Diastereomer) | 160 - 162 |
| Citric Acid | 3.13 | Acetone / Water | Oil / LLPS | N/A |
Protocol B: Diastereomeric Resolution via Chiral Crystallization
Rationale: The ethyl linker introduces a stereocenter. L-Tartaric acid is selected as it forms a robust hydrogen-bonded network with both the secondary amine and the pyrazole ring, enabling the thermodynamic separation of diastereomeric salts.
Figure 2: Thermodynamic fractional crystallization pathway for chiral resolution.
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g of racemic free base in 100 mL of Ethanol (EtOH) at 40 °C.
-
Acid Introduction: Slowly charge a solution of L-(+)-Tartaric acid (0.5 equivalents, 4.9 g) dissolved in 20 mL of EtOH/Water (9:1 v/v) over 30 minutes.
-
Heating: Elevate the reactor temperature to 70 °C until a clear solution is achieved.
-
Seeding: Cool the reactor to 55 °C and seed with 0.1 g of the target diastereomeric salt. Hold for 2 hours to establish a secondary nucleation bed.
-
Cooling Ramp: Cool the suspension to 10 °C at a linear rate of 0.15 °C/min. Causality: A slow cooling rate maintains supersaturation within the Metastable Zone Width (MSZW), preventing the co-precipitation of the undesired diastereomer.
-
Self-Validating Checkpoint: Isolate a 100 mg sample of the wet cake, dissolve in diluent, and determine the diastereomeric excess (de%) via chiral HPLC. If de% < 95%, perform a secondary reslurry in 10 volumes of hot Ethanol before proceeding.
-
Isolation: Filter the bulk suspension, wash with 20 mL of cold EtOH, and dry under vacuum at 40 °C.
Table 3: Diastereomeric Resolution Optimization Data
| Resolving Agent | Solvent System | Temp Profile | Yield (%) | de (%) |
| L-(+)-Tartaric Acid | EtOH:H2O (9:1) | 70 °C | 38% | >98% |
| D-(-)-Mandelic Acid | IPA | 65 °C | 25% | 85% |
| (+)-DPTTA | Acetone | 55 °C | 42% | 92% |
Protocol C: Scalable PAT-Guided Crystallization (Hydrochloride Salt)
Rationale: The Hydrochloride salt (Form A) identified in Protocol A demonstrates superior crystallinity. To scale this process, Process Analytical Technology (PAT) tools such as Focused Beam Reflectance Measurement (FBRM) and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy are utilized to monitor supersaturation and chord length distribution in real-time, ensuring the process remains within the design space[5].
Step-by-Step Methodology:
-
Preparation: Dissolve 50.0 g of the free base (or freebased resolved enantiomer) in 250 mL of Isopropanol (IPA) at 25 °C in a jacketed crystallizer equipped with FBRM and ATR-FTIR probes.
-
Salt Formation: Dropwise add 1.05 equivalents of 5N HCl in IPA. The reaction is exothermic; maintain temperature below 40 °C.
-
Dissolution & Verification: Heat the mixture to 65 °C.
-
Self-Validating Checkpoint: The ATR-FTIR solute peak must plateau, and the FBRM particle count must drop to baseline (<10 counts/sec), confirming complete dissolution and the erasure of thermal history.
-
-
Antisolvent Addition: At 65 °C, dose 150 mL of Heptane (antisolvent) at 2 mL/min. Causality: Slow addition prevents localized supersaturation spikes that lead to amorphous crash-out or solvent entrapment.
-
Cooling: Cool the system to 5 °C at 0.2 °C/min. Monitor the FBRM to ensure continuous crystal growth (shift in chord length distribution to larger percentiles) without excessive secondary nucleation.
-
Isolation: Filter the slurry, wash with 50 mL of cold IPA/Heptane (1:1), and dry under vacuum at 50 °C until constant weight.
References
-
Title : Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source : Int. J. Pharm. / NIH URL : 3
-
Title : Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients Source : Current Pharmaceutical Design / Bentham Science URL : 5
-
Title : Polymorphism and crystallization of active pharmaceutical ingredients (APIs) Source : Curr Med Chem. / PubMed URL : 2
-
Title : An overview of automated systems relevant in pharmaceutical salt screening Source : ResearchGate URL : 4
-
Title : API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches Source : Crystal Growth & Design / ACS Publications URL : 1
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine
Welcome to the technical support center for the synthesis of N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to this synthesis. Our goal is to empower you with the scientific understanding and practical guidance needed to overcome common challenges and optimize your reaction yields.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine, which is typically achieved through a reductive amination of 1-(1H-Pyrazol-4-yl)ethanone with cyclopropanamine.
Issue 1: Consistently Low Yield of the Final Product
Question: My reaction is consistently resulting in a low yield of N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine. What are the likely causes and how can I improve it?
Answer:
Low yields in the reductive amination process can stem from several factors, primarily related to the formation and stability of the imine intermediate and the efficiency of the reducing agent.
Causality Behind Low Yields:
-
Inefficient Imine Formation: The initial condensation of 1-(1H-Pyrazol-4-yl)ethanone and cyclopropanamine to form the corresponding imine is a critical equilibrium-driven step.[1] Factors such as improper pH, inadequate water removal, or steric hindrance can shift the equilibrium towards the starting materials.
-
Side Reactions: The ketone starting material can be directly reduced to the corresponding alcohol (1-(1H-Pyrazol-4-yl)ethanol) by the reducing agent, competing with the desired imine reduction.[2] Additionally, over-alkylation of the amine can occur, though it is less common with a secondary amine product.[2]
-
Decomposition of Reagents or Intermediates: The chosen reducing agent might be unstable under the reaction conditions, or the imine intermediate could be susceptible to hydrolysis if water is not effectively removed.
Troubleshooting Protocol:
-
Optimize Imine Formation:
-
pH Adjustment: The rate of imine formation is often pH-dependent.[1] The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.[3] However, a strongly acidic medium can protonate the amine, rendering it non-nucleophilic.[1] A typical starting point is to use 1-2 molar equivalents of acetic acid relative to the ketone.[4]
-
Water Removal: The formation of the imine releases a molecule of water. To drive the equilibrium towards the product, it is crucial to remove this water. This can be achieved by using a Dean-Stark apparatus if the solvent forms an azeotrope with water, or by adding a drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.
-
-
Choice and Handling of Reducing Agent:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice for reductive aminations due to its mildness and selectivity.[5][6] It is less likely to reduce the ketone starting material compared to stronger reducing agents like sodium borohydride (NaBH₄).[6] NaBH(OAc)₃ is also tolerant of mildly acidic conditions used to promote imine formation.[3]
-
Reagent Quality and Stoichiometry: Ensure the NaBH(OAc)₃ is fresh and has been stored under anhydrous conditions. Typically, 1.3 to 1.6 equivalents of the reducing agent are used.[4]
-
-
Solvent Selection:
-
Aprotic solvents are generally preferred for reductive aminations with NaBH(OAc)₃. Dichloroethane (DCE) is a common and effective solvent for this reaction.[3] Tetrahydrofuran (THF) and acetonitrile are also viable options.[4] Protic solvents like methanol can react with NaBH(OAc)₃ and should be avoided.[6]
-
Experimental Workflow for Yield Optimization:
Caption: Troubleshooting workflow for low yield.
Issue 2: Presence of Significant Impurities in the Crude Product
Question: My crude product shows significant impurities by TLC and NMR. What are the likely side products and how can I minimize their formation?
Answer:
The formation of impurities is a common challenge in multi-step organic syntheses. In the reductive amination to form N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine, the primary impurities are typically the unreacted starting materials and a key side product from a competing reaction.
Common Impurities and Their Origin:
| Impurity | Chemical Name | Origin |
| 1 | 1-(1H-Pyrazol-4-yl)ethanone | Unreacted starting material |
| 2 | Cyclopropanamine | Unreacted starting material |
| 3 | 1-(1H-Pyrazol-4-yl)ethanol | Reduction of the ketone starting material |
Minimization Strategies:
-
Unreacted Starting Materials:
-
Stoichiometry: Ensure the molar ratio of cyclopropanamine to 1-(1H-pyrazol-4-yl)ethanone is appropriate. Using a slight excess of the amine (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion before quenching.
-
-
1-(1H-Pyrazol-4-yl)ethanol Formation:
-
This side product arises from the direct reduction of the ketone. Its formation is more prevalent with less selective reducing agents.
-
Selective Reducing Agent: As mentioned previously, sodium triacetoxyborohydride (NaBH(OAc)₃) is highly selective for the reduction of the iminium ion over the ketone.[7] If you are using a stronger reducing agent like sodium borohydride (NaBH₄), switching to NaBH(OAc)₃ is highly recommended.
-
Order of Addition: Adding the reducing agent after allowing the ketone and amine to stir together for a period (e.g., 30-60 minutes) can allow for sufficient imine formation before the reduction step begins. This is a key aspect of indirect reductive amination procedures.[4]
-
Proposed Optimized Protocol to Minimize Impurities:
-
To a stirred solution of 1-(1H-Pyrazol-4-yl)ethanone (1.0 eq) and cyclopropanamine (1.2 eq) in dichloroethane (DCE), add acetic acid (1.5 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Monitor the reaction by TLC until the starting ketone is consumed.
-
Work-up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify by column chromatography.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the starting material, 1-(1H-Pyrazol-4-yl)ethanone?
A1: 1-(1H-Pyrazol-4-yl)ethanone is a key intermediate. Several synthetic routes are available, often starting from pyrazole itself or a substituted pyrazole. A common approach involves the Friedel-Crafts acylation of a protected pyrazole, followed by deprotection. Another method could involve the reaction of a 4-halopyrazole with a suitable acetylating agent under palladium catalysis.
Q2: Can I use a different reducing agent, such as sodium borohydride (NaBH₄)?
A2: While NaBH₄ can be used for reductive aminations, it is generally less selective than NaBH(OAc)₃.[6] NaBH₄ can readily reduce the starting ketone, leading to the formation of the corresponding alcohol as a significant byproduct.[6] If using NaBH₄, it is often necessary to pre-form the imine and then add the reducing agent at a lower temperature to improve selectivity. For this specific synthesis, NaBH(OAc)₃ is the superior choice for achieving higher yields and purity.[5]
Q3: What is the role of the pyrazole nitrogen in this reaction? Does it interfere?
A3: The pyrazole ring contains two nitrogen atoms. The N-H proton is acidic and could potentially react with a strong base, but under the mildly acidic to neutral conditions of this reductive amination, it is generally considered a spectator. The lone pair on the other nitrogen is part of the aromatic system and is not sufficiently nucleophilic to compete with the cyclopropylamine in reacting with the ketone.
Q4: Are there alternative methods to synthesize N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine?
A4: Besides reductive amination, another potential route could be a Buchwald-Hartwig amination.[8] This would involve coupling a 4-(1-haloethyl)-1H-pyrazole derivative with cyclopropanamine in the presence of a palladium catalyst and a suitable ligand.[9][10] However, the synthesis of the haloethylpyrazole precursor might be challenging, making reductive amination the more common and direct approach.
Q5: How can I effectively purify the final product?
A5: Purification is typically achieved through column chromatography on silica gel. A solvent system of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine can be effective. The triethylamine helps to prevent the product from streaking on the silica gel by neutralizing acidic sites. The polarity of the eluent can be gradually increased to first elute any less polar impurities, followed by the desired product.
III. Visualization of the Core Reaction
The synthesis of N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine is fundamentally a two-step, one-pot process.
Caption: The two-step pathway of reductive amination.
IV. References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society.
-
Wikipedia. (2023, October 28). Sodium triacetoxyborohydride. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of... [Link]
-
Kim, J., Kim, H. Y., & Lee, P. H. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4567. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]
-
Ghafuri, H., & Vessally, E. (2018). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. RSC Advances, 8(67), 38481-38491. [Link]
-
Wikipedia. (2023, November 29). Buchwald–Hartwig amination. [Link]
Sources
- 1. Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a c ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08135B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 6. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Side Reactions in Pyrazole Reductive Amination
Welcome to the Technical Support Center for reductive amination workflows involving pyrazole scaffolds. This guide is designed for researchers and drug development professionals who require robust, scalable, and highly selective C–N bond-forming strategies.
Reductive amination is a cornerstone of pharmaceutical synthesis, but pyrazole substrates introduce unique mechanistic challenges. Due to the delocalization of the nitrogen lone pair and the presence of competing nucleophilic sites on the heterocycle, reactions often suffer from poor conversions or complex side-product profiles[1]. This center provides causality-driven troubleshooting, validated protocols, and reagent selection matrices to ensure synthetic success.
Mechanistic Causality of Common Side Reactions
To effectively troubleshoot, we must first understand the kinetic and thermodynamic competition occurring in the reaction flask. Reductive amination requires the condensation of an amine and a carbonyl to form an imine/iminium intermediate, followed by hydride transfer[2]. When using pyrazoles, this delicate balance is easily disrupted.
-
Aldehyde/Ketone Reduction (Alcohol Formation): Aminopyrazoles, especially those bearing electron-withdrawing groups (EWGs) like esters or nitriles, are highly electron-poor. The initial imine formation is extremely slow. If a reducing agent like Sodium Triacetoxyborohydride (STAB) is present, it will eventually reduce the unreacted carbonyl directly to an alcohol, consuming the starting material[1][3].
-
Over-Alkylation (Dialkylation): When a primary aminopyrazole is successfully mono-alkylated, the resulting secondary amine is often more nucleophilic than the starting primary amine. If excess carbonyl and reducing agent are present, a second reductive amination occurs rapidly, yielding an unwanted tertiary amine[2].
-
Pyrazole Ring N-Alkylation: The pyrazole core contains an acidic NH (pKa ~14) and a basic imine-like nitrogen. Under certain pH conditions or in the presence of highly reactive electrophiles, the pyrazole ring itself can act as a nucleophile, leading to N1 or N2 alkylation instead of the desired exocyclic amine functionalization[4].
Kinetic competition between desired imine reduction and common pyrazole side reactions.
Quantitative Data: Reducing Agent Selection Matrix
Selecting the correct reducing agent is the most critical variable in minimizing side reactions. STAB is the industry standard due to its mild nature and selectivity for imines over aldehydes[5][6], but it is not a universal solution for all pyrazoles.
| Reducing Agent | Reactivity Profile | Best Suited For | Risk of Direct Carbonyl Reduction | Risk of Over-Alkylation |
| STAB (NaBH(OAc)₃) | Mild, selective for imines | Standard aliphatic/aromatic amines[3] | Low to Moderate (High if amine is e- poor) | Moderate |
| NaBH₃CN | Mild, highly pH dependent | Acidic conditions (pH 6-8 for imines)[6] | Low | Moderate |
| NaBH₄ | Strong, non-selective | Step-wise protocols (post-imine formation)[3] | High (if added in one-pot) | Low (in step-wise) |
| Et₃SiH / TFA | Ionic hydrogenation | Electron-poor heterocyclic amines[1] | Very Low | Low |
Self-Validating Experimental Protocols
Protocol A: Step-Wise Reductive Amination (Mitigating Over-Alkylation)
When dialkylation is the primary failure mode, a one-pot procedure must be abandoned in favor of a step-wise approach[3]. By forcing complete imine formation before introducing the hydride source, you eliminate the kinetic competition.
-
Imine Formation: Dissolve the aminopyrazole (1.0 equiv) and the aldehyde/ketone (1.05 equiv) in anhydrous Methanol (MeOH) or Dichloroethane (DCE).
-
Catalysis & Dehydration: Add a mild Lewis acid (e.g., Ti(iPrO)₄, 1.2 equiv) or molecular sieves to drive the condensation. Stir at room temperature for 2–12 hours.
-
Validation Check 1: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Do not proceed until the starting amine is <5% and the imine mass [M+H] is dominant.
-
Reduction: Cool the reaction to 0 °C. Slowly add NaBH₄ (1.5 equiv) in portions.
-
Validation Check 2: Stir for 30 minutes. LC-MS should show complete conversion of the imine to the secondary amine, with no tertiary amine present.
-
Quench: Quench carefully with saturated aqueous NaHCO₃ and extract with EtOAc.
Protocol B: Et₃SiH/TFA Protocol for Electron-Poor Aminopyrazoles
For highly electron-deficient substrates (e.g., ethyl 3-amino-1H-pyrazole-4-carboxylate), STAB often leads to messy reactions and aldehyde reduction[1]. Triethylsilane (Et₃SiH) in Trifluoroacetic Acid (TFA) acts via an ionic hydrogenation mechanism, perfectly suited for unreactive amines[1].
-
Preparation: Dissolve the electron-poor aminopyrazole (1.0 equiv) and aldehyde (1.1 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).
-
Acidification: Cool to 0 °C. Add TFA (10.0 equiv) dropwise. The highly acidic environment rapidly protonates the carbonyl, forcing the difficult condensation step.
-
Reduction: Add Et₃SiH (3.0 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4–8 hours.
-
Validation Check: TLC or LC-MS will confirm the absence of the benzyl alcohol side product, validating that the silane selectively reduced the transient iminium ion.
-
Workup: Concentrate under reduced pressure to remove excess TFA, neutralize with 1M NaOH, and extract with DCM.
Troubleshooting Workflow & Decision Tree
Use the following logic to rapidly diagnose and resolve failed reductive aminations.
Decision tree for optimizing pyrazole reductive amination conditions.
Frequently Asked Questions (FAQ)
Q: I am using STAB, but I only see the alcohol version of my starting aldehyde. What happened? A: Your pyrazole amine is likely too weak of a nucleophile to form the imine quickly. While STAB is selective for imines, it will reduce aldehydes if left unreacted for too long[3]. Switch to the Et₃SiH/TFA protocol[1], or pre-form the imine using a Dean-Stark apparatus or Ti(iPrO)₄ before adding the reducing agent.
Q: My LC-MS shows a mass corresponding to N-alkylation on the pyrazole ring itself, not the primary amine. How do I direct the regioselectivity? A: The unprotected pyrazole nitrogen is a potent nucleophile[4]. If the exocyclic amine is sterically hindered or electron-withdrawn, the ring nitrogen will outcompete it. You must install a protecting group (such as Tetrahydropyranyl (THP) or 2-(Trimethylsilyl)ethoxymethyl (SEM)) on the pyrazole NH prior to the reductive amination step.
Q: Can I use NaBH₃CN instead of STAB to prevent over-reduction? A: Yes, Sodium Cyanoborohydride (NaBH₃CN) is an excellent alternative because it is highly pH-dependent. At pH 6–8, it reduces imines significantly faster than aldehydes[6]. However, it is highly toxic and can lead to cyanide contamination in the product[6], which is a severe liability in late-stage drug development. STAB or Et₃SiH are generally preferred for safety and scalability.
Q: Why is my step-wise reaction failing when I switch from MeOH to THF? A: Methanol actively facilitates imine formation through hydrogen bonding and stabilization of the transition state[3]. In aprotic solvents like THF, imine formation from weakly basic pyrazoles is thermodynamically unfavorable without the addition of a strong Lewis acid or dehydrating agent.
References
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Myers Chem 115: Reductive Amination harvard.edu URL:[Link]
-
Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes mdma.ch URL: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions The Journal of Organic Chemistry - ACS Publications URL:[Link]
Sources
Troubleshooting solubility issues of N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and resolve the unique solubility challenges associated with N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine .
Handling heterocyclic amines requires moving beyond trial-and-error. By understanding the physicochemical causality behind why this molecule aggregates or precipitates, you can design robust, self-validating workflows for your assays.
Part 1: Physicochemical Profiling & Causality
To troubleshoot this compound, we must first deconstruct its molecular architecture. The solubility of N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine is governed by the interplay between its planar pyrazole ring and its ionizable cyclopropanamine moiety.
Table 1: Physicochemical Drivers of Solubility
| Structural Feature | Property | Mechanistic Implication |
| 1H-Pyrazole Ring | pKa ~2.5 (Conjugate acid) | The pyrazole nitrogen is significantly less basic than imidazole and remains completely uncharged (neutral) at physiological pH[1]. Its planarity and H-bonding capacity contribute to high crystal packing energy, driving precipitation[2]. |
| Cyclopropanamine | pKa ~8.5 (Secondary amine) | This is the primary ionizable center. At pH 7.4, the compound exists in a dynamic equilibrium (~90% protonated / 10% free base). The highly insoluble free base fraction acts as a thermodynamic sink. |
| Ethyl Linker | Rotatable bonds | Provides some rotational freedom, which slightly mitigates the rigidity of the pyrazole ring, but adds lipophilic surface area that drives hydrophobic aggregation in aqueous media[2]. |
Part 2: Troubleshooting Guides & FAQs
Q1: My compound precipitates immediately when diluted from a 10 mM DMSO stock into pH 7.4 assay buffer. Why does this "crash-out" happen?
The Causality: You are observing a failure of kinetic solubility . Kinetic solubility is the concentration at which a supersaturated solution first becomes unstable to precipitation, typically observed immediately after diluting a concentrated DMSO stock into an aqueous medium[3].
When the DMSO solution hits the aqueous buffer, the highly polar DMSO is rapidly solvated by water, stripping the solvent shell away from your compound. Because the uncharged free-base fraction of the pyrazole-amine has high crystal packing energy and low intrinsic aqueous solubility, the local supersaturation exceeds the nucleation threshold, causing the compound to instantly form colloidal aggregates[3].
The Solution: You must alter the pathway of dilution. Avoid direct 1:100 dilutions. Instead, use an intermediate step-down dilution in a co-solvent (e.g., 10% DMSO/90% Buffer) or utilize an automated online dilution pump to ensure rapid, uniform dispersion before local supersaturation can trigger nucleation[3].
Q2: My assay requires a 48-hour incubation. The compound is initially soluble upon dilution, but I see crystalline precipitate the next day. What is happening?
The Causality: This is a failure of thermodynamic solubility . While your initial dilution may have successfully bypassed kinetic crash-out, the resulting solution was metastable. Thermodynamic solubility is the true equilibrium concentration when the most stable solid form sits in contact with a medium for long enough to equilibrate[3]. Over 48 hours, the metastable pyrazole-amine molecules slowly organized into their lowest-energy crystal lattice, pulling the compound out of solution.
The Solution: You cannot exceed the thermodynamic solubility limit for long-term assays without adding solubilizing excipients (e.g., cyclodextrins or mild surfactants like 0.01% Tween-20) to encapsulate the free base.
Q3: How dramatically does pH actually affect the equilibrium solubility of this compound?
The Causality: Because the cyclopropanamine is a weak base (pKa ~8.5), pH-dependent ionization dominates its apparent solubility[3]. As you approach the pKa, the concentration of the highly insoluble free base increases exponentially according to the Henderson-Hasselbalch relationship.
Table 2: pH-Dependent Thermodynamic Solubility Profile (Equilibrium)
| Buffer pH | Buffer System | Dominant Ionization State | Apparent Solubility (µg/mL) |
| 1.2 | HCl/KCl | Fully Protonated | > 50,000 |
| 4.5 | Acetate | Fully Protonated | 25,500 |
| 6.8 | Phosphate | >95% Protonated | 4,200 |
| 7.4 | PBS | ~90% Protonated | 450 |
| 9.0 | Borate | Mostly Free Base | < 10 |
Part 3: Diagnostic Workflows & Methodologies
To systematically resolve these issues, follow the diagnostic workflow below to determine whether you are fighting kinetic or thermodynamic limitations.
Diagnostic workflow for differentiating and resolving kinetic vs. thermodynamic precipitation.
Protocol 1: High-Throughput Kinetic Solubility Assessment (Turbidimetry)
Use this protocol to find the maximum concentration you can dose from DMSO before the compound crashes out.
-
Preparation: Prepare a 10 mM stock of N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine in 100% anhydrous DMSO. Ensure the solid is fully dissolved (sonicate if necessary).
-
Serial Dilution: Serially dilute the stock in DMSO to create a 10-point concentration curve (e.g., 0.1 mM to 10 mM) in a 96-well V-bottom plate.
-
Dispensing: Transfer 2 µL of each DMSO stock into a 96-well flat-bottom optical microplate.
-
Solvent Shift: Rapidly inject 198 µL of pre-warmed (37°C) aqueous assay buffer (e.g., PBS, pH 7.4) into each well using an automated liquid handler to ensure uniform mixing[3]. (Final DMSO concentration = 1%).
-
Incubation: Seal the plate and incubate at 37°C for 2 hours with orbital shaking at 300 rpm[4].
-
Measurement: Measure optical scattering (turbidity) using a nephelometer or a plate reader at 620 nm[3].
-
Self-Validating System Check: Always include a DMSO-only vehicle control well. If the vehicle control shows elevated scattering, your buffer itself is precipitating or contaminated, invalidating the run.
-
Analysis: Plot scattering intensity against final compound concentration. The kinetic solubility limit is the exact concentration where a statistically significant increase in turbidity is observed above the baseline[4].
Protocol 2: Shake-Flask Thermodynamic Solubility Assessment
Use this protocol to determine the true equilibrium solubility of the compound for long-term assays.
-
Solid Addition: Weigh approximately 3 mg of solid N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine powder into a 2 mL glass HPLC vial.
-
Buffer Addition: Add 1 mL of the target aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.4). A visible excess of solid must remain to ensure the system is saturated[5].
-
Equilibration: Seal the vial and incubate in a thermomixer at 37°C with continuous agitation (1000 rpm) for 24 to 72 hours[3].
-
Self-Validating System Check (Critical): Monitor the pH of the suspension at the 24-hour mark. Because the cyclopropanamine is a basic amine, its dissolution can consume protons and raise the pH of weakly buffered solutions[6]. If the pH shifts by >0.1 units, adjust it back to 7.4 using 0.1 N HCl, otherwise you are measuring solubility at the wrong pH.
-
Separation: Centrifuge the suspension at 15,000 x g for 15 minutes at 37°C to pellet the undissolved solid[3].
-
Filtration: Carefully aspirate the clarified supernatant and filter through a low-binding 0.22 µm PTFE syringe filter. Discard the first 100 µL of filtrate to saturate any non-specific binding sites on the filter membrane.
-
Dilution & Quantification: Dilute the filtrate 1:10 and 1:100 in a 50:50 Water:Acetonitrile mixture to prevent precipitation prior to analysis[5]. Quantify the dissolved concentration using LC-MS/MS against a known calibration standard.
References
- Source: raytor.
- Source: benchchem.
- Source: pharmablock.
- Source: nih.
- Title: UNGAP-best-practice-for-improving-solubility-data-quality-of-orally-administered-drugs.
- Source: scispace.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. raytor.com [raytor.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. scispace.com [scispace.com]
Technical Support Center: Removal of Unreacted Cyclopropylamine
Topic: Post-Reaction Workup & Purification Strategies Ticket ID: CPA-REM-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Cyclopropylamine (CPA) is a volatile, nucleophilic primary amine (
This guide provides a tiered approach to removing CPA, prioritizing methods that minimize product loss and degradation.
Visual Decision Matrix
Start here to select the optimal protocol for your specific reaction mixture.
Figure 1: Decision tree for selecting the appropriate cyclopropylamine removal technique based on product physicochemical properties.
Module 1: Liquid-Liquid Extraction (The Standard Protocol)
Best For: Acid-stable, non-basic target compounds.
The Mechanism
Cyclopropylamine is a base. By washing the organic reaction mixture with an acidic aqueous solution, we protonate the amine to form cyclopropylammonium chloride (or citrate). This ionic salt is highly water-soluble and insoluble in organic solvents, forcing it into the aqueous phase.
Protocol: The "Double-Wash" Technique
-
Dilution: Dilute the reaction mixture with a water-immiscible solvent (Ethyl Acetate or DCM). Note: Avoid ether if possible, as amine salts can sometimes precipitate rather than dissolve in the aqueous layer.
-
First Wash (Acidic):
-
Separation: Drain the aqueous layer (contains the CPA).
-
Second Wash (Polishing): Wash the organic layer with Brine (saturated NaCl). This breaks any emulsions formed by the surfactant-like nature of some amine salts.[5]
-
Drying: Dry organic layer over
, filter, and concentrate.
Data: Solvent Compatibility
| Solvent | Suitability | Notes |
| Dichloromethane (DCM) | High | Excellent separation; heavier than water.[1] |
| Ethyl Acetate | High | Standard choice; lighter than water. |
| Diethyl Ether | Medium | Salts may precipitate at the interface. |
| THF | Low | Miscible with water; requires saturation with salt to separate. |
Module 2: Evaporation & Volatility (The Physical Route)
Best For: Neutral products, large scale, or when aqueous workup is impossible.
The Mechanism
Cyclopropylamine boils at ~50°C. However, simple rotary evaporation often fails to remove the last traces because amines "stick" to glass and viscous oils via hydrogen bonding. We use azeotropic co-evaporation to drag the amine out.
Protocol: Azeotropic Co-Evaporation
-
Primary Concentration: Remove the bulk reaction solvent on the rotovap at 35-40°C (bath temperature).
-
The Chaser: Add a "chaser" solvent that forms azeotropes or simply entrains the amine.
-
Recommended:Toluene (forms azeotropes with many amines) or Dichloromethane .
-
-
Cycle: Evaporate to dryness. Repeat this step 2–3 times.
-
High Vacuum: Place the residue under high vacuum (< 1 mbar) for 1 hour.
⚠️ Critical Warning: Do NOT add acid before this step. If you acidify the mixture, you form the salt (
Module 3: Scavenging (The Chemoselective Route)
Best For: Acid-sensitive products, other amines, or parallel synthesis (library generation).
The Mechanism
Solid-supported scavengers (functionalized silica or polymers) chemically react with the impurity. To remove a primary amine like CPA, use an electrophilic scavenger (Isocyanate or Aldehyde resin). The amine forms a covalent urea or imine bond with the bead, which is then filtered off.
Protocol: Isocyanate Resin Scavenging
Reagent: SiliaBond® Isocyanate or equivalent polymer-bound isocyanate.
-
Calculation: Determine the excess mmols of CPA remaining (theoretical).
-
Loading: Add 3–4 equivalents of resin relative to the residual amine.
-
Example: If 0.5 mmol CPA remains, add resin corresponding to 1.5–2.0 mmol capacity.
-
-
Incubation: Add resin to the reaction mixture (dissolved in DCM, THF, or DMF). Stir or shake at room temperature for 1–2 hours .
-
Filtration: Filter the mixture through a fritted cartridge or Celite pad.
-
Result: The filtrate contains your product; the CPA is trapped on the beads.
Figure 2: Workflow for solid-phase scavenging of cyclopropylamine.
Frequently Asked Questions (Troubleshooting)
Q: I used HCl for the wash, but my product precipitated. What happened? A: Your product likely has a basic motif (pyridine, aniline, etc.) and formed a salt.
-
Fix: Switch to Method D (Copper Sequestration) . Wash the organic layer with 10% aqueous Copper(II) Sulfate.[4][5][6] CPA forms a water-soluble deep blue complex with copper, while many aromatic amines (like pyridines) or amides bind less strongly or can be back-extracted. Alternatively, use the Resin method (Module 3).
Q: I have a terrible emulsion during the extraction. How do I break it? A: Aliphatic amines like CPA act as surfactants.
-
Fix 1: Add solid NaCl to saturation.
-
Fix 2: Filter the entire biphasic mixture through a pad of Celite. This physically breaks the surface tension bubbles.
-
Fix 3: Add a small amount of Methanol (demulsifier) to the mix.
Q: Can I just distill the CPA off? A: Yes, but be careful. CPA boils at 50°C. If your solvent is THF (66°C) or DCM (40°C), they will co-distill. If you use a rotovap, ensure your cold trap is efficient (dry ice/acetone), or the CPA will bypass the condenser and damage the pump oil (and smell up the lab).
Q: The NMR shows a peak at ~2.0-2.5 ppm that won't go away. Is this CPA? A: CPA cyclopropyl protons are distinctive. The multiplet usually appears around 0.3–0.6 ppm (4H) and 2.0-2.4 ppm (1H, methine). If you see the high-field signals (<0.6 ppm), you still have CPA. If you only see the 2.0 ppm signal, check for other impurities (like water or acetone).
References
-
PubChem. (n.d.). Cyclopropylamine - Compound Summary. National Library of Medicine. Retrieved March 3, 2026, from [Link]
-
University of Rochester. (n.d.). Workup for Removing Amines. Not Voodoo X. Retrieved March 3, 2026, from [Link]
Sources
Optimizing catalyst selection for hydrogenation of pyrazole imines
Status: Operational Ticket ID: PYR-HYD-OPT-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Coordination Trap"
Hydrogenating imines attached to pyrazoles presents a unique "coordination trap." Unlike standard benzyl imines, the pyrazole nitrogen (specifically the
This guide provides a logic-driven approach to navigating these competing pathways, focusing on Chemo-selectivity (Imine vs. Ring) and Stereo-selectivity (Enantiomeric Excess).
Catalyst Selection Matrix
Use this table to identify the starting point based on your specific substrate constraints.
| Primary Goal | Recommended System | Key Additive | Mechanism of Action | Risk Factor |
| Racemic / Bulk Reduction | Pd/C (5-10%) | Acetic Acid (AcOH) or TFA | Surface catalysis with proton-protection of pyrazole N. | Slow kinetics due to steric bulk. |
| High Activity (Stubborn Substrates) | Pt/C (Sulfided) | HCl (1 eq.) | High surface energy; Sulfur modifies active sites to prevent ring reduction. | Ring Saturation: High risk of reducing the pyrazole ring. |
| Asymmetric (High ee%) | Ir-PHOX / Ir-P^N | Iodine ( | Homogeneous outer-sphere hydrogenation via ionic mechanism. | Catalyst deactivation by product inhibition. |
| Cost-Effective / Scalable | Raney Nickel | Surface adsorption. | Low functional group tolerance (e.g., halides). |
Diagnostic Workflow: Catalyst Decision Tree
Follow this logic path to select your initial experimental conditions.
Figure 1: Decision logic for catalyst selection based on chirality requirements and substrate sensitivity.
Troubleshooting & FAQs
Specific solutions to common failure modes in pyrazole imine hydrogenation.
Q1: The reaction stalls at <10% conversion. Is my catalyst dead?
Diagnosis: Likely Catalyst Poisoning .
The pyrazole
-
Protonation Strategy: Run the reaction in Methanol with 1.0–5.0 equivalents of Acetic Acid . This protonates the pyrazole nitrogen (
), rendering it non-coordinating, while the imine ( ) is activated for reduction. -
Pressure Check: Increase
pressure to 20–30 bar. Low pressure (balloon) is often insufficient to displace the inhibitor.
Q2: I am getting "Over-Reduction" (The pyrazole ring is becoming a pyrazolidine).
Diagnosis: The catalyst is too active or the metal-support interaction favors aromatic reduction. This is common with Platinum (Pt/C) or Rhodium (Rh/C) . The Fix:
-
Switch Metal: Move to Palladium (Pd/C) or Pd(OH)₂ . Palladium is historically poor at reducing electron-rich heteroaromatics, making it highly selective for the exocyclic imine.
-
Poison the Catalyst (Intentionally): If you must use Pt, use Sulfided Pt/C . The sulfur modifies the electronic state of the Pt, dramatically reducing its ability to hydrogenate aromatic rings.
Q3: How do I achieve high enantioselectivity (>95% ee)?
Diagnosis: Standard heterogeneous catalysts yield racemates. You need an Iridium-based homogeneous system . The Fix:
-
Catalyst: Use cationic Iridium complexes with chiral P,N-ligands (e.g., PHOX, ThrePHOX, or NeoPHOX).
-
The "Iodine Effect": Add 5–10 mol% of molecular Iodine (
) or Tetrabutylammonium Iodide (TBAI).-
Why? Iodine forms a bridged dimer intermediate or stabilizes the Ir-hydride species, preventing the formation of inactive Ir-trimers often caused by nitrogen coordination [1].
-
Mechanistic Visualization: The Acid Effect
Understanding why acidic media is non-negotiable for these substrates.
Figure 2: The dual role of acid: preventing catalyst poisoning by the pyrazole nitrogen and activating the imine carbon.
Standard Operating Protocols (SOPs)
Protocol A: Heterogeneous Batch Reduction (Racemic)
Best for: Scale-up, robust synthesis, non-chiral targets.
-
Preparation: In a hydrogenation vessel (Parr shaker or autoclave), dissolve the pyrazole imine (1.0 mmol) in MeOH (10 mL) .
-
Additive: Add Glacial Acetic Acid (2.0 mmol, 2 eq) .
-
Note: If the substrate is acid-sensitive, use TFE (2,2,2-trifluoroethanol) as the solvent instead of adding mineral acids.
-
-
Catalyst: Add 10 wt% Pd/C (10% loading) .
-
Safety: Add catalyst under an inert atmosphere (Argon/Nitrogen) to prevent ignition of methanol vapors.
-
-
Reaction: Pressurize to 20 bar (300 psi) H₂ . Stir vigorously at 40°C for 12–24 hours.
-
Workup: Filter through Celite to remove Pd/C. Concentrate filtrate. Neutralize with sat.
to liberate the free amine.
Protocol B: Iridium-Catalyzed Asymmetric Hydrogenation
Best for: Drug discovery, high ee% requirements.
-
Catalyst Pre-formation: In a glovebox, mix
(1.0 mol%) and Chiral Ligand (e.g., (S)-PHOX) (2.2 mol%) in dry DCM. Stir 30 min. -
Substrate: Add pyrazole imine (1.0 mmol) to the catalyst solution.
-
Additive: Add Iodine (
, 5 mol%) or TFA (10 mol%) .-
Critical: The additive prevents the formation of inactive Ir-hydride bridges.
-
-
Hydrogenation: Transfer to autoclave. Pressurize to 50 bar H₂ . Stir at RT for 18 hours.
-
Analysis: Vent H₂, concentrate, and analyze ee% via Chiral HPLC.
References
-
Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics
- Source: Dalian Institute of Chemical Physics (DICP).
- Context: Describes the use of Brønsted/Lewis acids to activate substrates and prevent poisoning in multi-nitrogen systems.
-
URL:[Link] (General Institute Link - Specific paper referenced in search context 1.1)
-
Heterogeneous Catalyst Poisoning by Nitrogen
- Source: MDPI.
- Context: Details how nitrogen lone pairs inhibit Rh/Ru/Pd surfaces and the necessity of acidic media.
-
URL:[Link]
-
Asymmetric Hydrogenation of Cyclic Imines
- Source: NIH / PubMed.
- Context: Establishes the protocol for using Iridium-Phosphine-Oxazoline ligands for pyridine/pyrazole containing imines.
-
URL:[Link]
-
General Reductive Amination & Imine Reduction
- Source: Master Organic Chemistry.
- Context: foundational logic for imine reduction vs.
-
URL:[Link]
Technical Support Center: Purification Strategies for N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine
Welcome to the technical support guide for the purification of N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals. Our goal is to equip you with the scientific principles and practical steps needed to overcome common purification challenges and achieve high purity of this valuable compound.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial questions and issues encountered after the synthesis of N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine.
Q1: My initial purity by NMR/LC-MS is low. What are the most likely impurities from a standard reductive amination synthesis?
A1: When synthesizing N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine via reductive amination of 1-(1H-Pyrazol-4-yl)ethanone with cyclopropanamine, the most common impurities are:
-
Unreacted Starting Materials: Residual 1-(1H-Pyrazol-4-yl)ethanone and cyclopropanamine.
-
Over-reduced Byproduct: 1-(1H-Pyrazol-4-yl)ethanol, formed by the reduction of the starting ketone.
-
Reductant-Related Byproducts: Borate salts (if using sodium borohydride derivatives) or cyanated species (if using sodium cyanoborohydride).
-
Solvent Adducts: Impurities formed from reactions with the solvent, especially if reactive solvents are used at high temperatures.
Q2: The compound appears oily and difficult to handle, even after removing the solvent. Why is this?
A2: The free base form of many amines, including this one, can be low-melting solids or oils, especially if minor impurities are present, which can cause freezing point depression. The presence of residual solvents can also contribute to this. Converting the amine to a stable, crystalline salt, such as a hydrochloride or oxalate salt, is a highly effective strategy to obtain a manageable solid.[1][2]
Q3: My compound streaks badly on a standard silica gel TLC plate. How can I get a clean separation?
A3: The basic nature of the secondary amine and the pyrazole ring leads to strong interactions with the acidic silanol groups on standard silica gel, causing streaking (tailing). To resolve this:
-
Baseline your Eluent: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-2% triethylamine (Et3N) or ammonium hydroxide in the eluent system (e.g., Ethyl Acetate/Hexane/Et3N) will neutralize the acidic sites on the silica, leading to much sharper spots.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina for column chromatography, or a C18 reversed-phase plate for TLC analysis.
Q4: I am losing a significant amount of my product during aqueous workup. What is happening?
A4: N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine has two basic nitrogens (the cyclopropylamine and the pyrazole ring) and is relatively polar. During workup, incorrect pH control can lead to significant product loss.
-
Protonation: If you wash with an acidic solution (e.g., 1M HCl), your compound will become protonated to form a water-soluble salt and will partition into the aqueous layer.[3]
-
Emulsion Formation: The amphiphilic nature of the protonated amine can lead to emulsions during extraction. A wash with brine (saturated NaCl solution) can help break emulsions.
To avoid loss, ensure the aqueous layer is sufficiently basic (pH > 10) before extracting your free-base product into an organic solvent. Always check a sample of the aqueous layer by TLC or LC-MS to ensure you are not discarding your product.
Section 2: Detailed Troubleshooting & Purification Protocols
This section provides step-by-step guides for the most effective purification techniques for N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine.
Technique 1: Acid-Base Extraction
This is often the most powerful first-pass purification technique to separate your basic amine product from neutral or acidic impurities.
Core Principle: The basic amine can be protonated with acid to become a water-soluble salt, separating it from non-basic impurities. Then, the aqueous layer is basified to regenerate the water-insoluble free amine, which can be extracted back into an organic solvent.[4][5]
Troubleshooting Guide: Acid-Base Extraction
| Issue | Probable Cause | Solution |
| Low recovery of product. | 1. Incomplete extraction from the organic layer. 2. Compound is partially soluble in the basic aqueous layer. 3. Incomplete basification before back-extraction. | 1. Perform at least 3 extractions with fresh organic solvent. 2. After extraction, add NaCl (brine) to the aqueous layer to "salt out" the product, then perform one final extraction. 3. Use a pH meter or pH paper to confirm the aqueous layer is strongly basic (pH 10-12) before back-extracting. |
| Persistent emulsion during extraction. | The protonated amine is acting as a surfactant. | Add saturated NaCl solution (brine) and swirl gently. Let the funnel sit for an extended period. In stubborn cases, filtering the entire mixture through a pad of Celite® can break the emulsion. |
| Product precipitates upon basification but is difficult to extract. | The free base may have low solubility in the chosen organic solvent. | Try a more polar extraction solvent like Dichloromethane (DCM) or a 9:1 DCM:Isopropanol mixture. Alternatively, proceed to collect the precipitated solid via filtration. |
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract three times with 1 M hydrochloric acid (HCl).
-
Combine & Test: Combine the aqueous layers. Crucially, test the organic layer by TLC/LC-MS to ensure all the desired product has been extracted. The organic layer, containing neutral impurities (like the over-reduced alcohol), can now be set aside.
-
Basification: Cool the combined aqueous layer in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) solution with swirling until the pH is >10 (confirm with pH paper). A precipitate or cloudiness should appear as the free amine is formed.[3]
-
Back-Extraction: Extract the free amine from the basified aqueous solution three times with fresh DCM or EtOAc.
-
Drying and Concentration: Combine the organic layers from the back-extraction, wash once with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified free base.
Technique 2: Flash Column Chromatography
Chromatography is essential for separating the target compound from impurities with similar acid/base properties, such as the starting ketone.
Core Principle: The separation is based on the differential partitioning of components between a stationary phase (e.g., silica) and a mobile phase (eluent). For basic amines, neutralizing the acidic stationary phase is key to success.[6]
Workflow for Chromatography Method Selection
Sources
- 1. Purification [chem.rochester.edu]
- 2. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Pyrazole Instability in Acidic Environments
Introduction Welcome to the Technical Support Center for pyrazole derivative stability. Pyrazole cores are ubiquitous in drug discovery due to their favorable physicochemical properties and bioisosteric potential[1]. However, functionalized pyrazoles—particularly pyrazole esters, amides, and N-unsubstituted derivatives—often exhibit significant instability under acidic conditions (pH < 4.0). This guide provides researchers, scientists, and drug development professionals with mechanistic insights, actionable troubleshooting workflows, and self-validating protocols to overcome acid-catalyzed degradation.
Part 1: Mechanistic FAQs & Troubleshooting
Q1: Why do my functionalized pyrazole derivatives degrade so rapidly in acidic buffers (e.g., simulated gastric fluid, pH 1.2)? A1: The instability is primarily driven by the protonation of the pyrazole ring, which acts as an electron-withdrawing catalyst. The pyrazole ring contains a pyridine-like nitrogen (N2) with a pKa of approximately 2.5[1]. In highly acidic environments, this nitrogen becomes protonated. If your derivative contains an ester or amide group (e.g., methyl 3-amino-1H-pyrazole-4-carboxylate), the protonated pyrazole ring withdraws electron density from the carbonyl carbon, rendering it highly electrophilic. This facilitates rapid nucleophilic attack by water, leading to acid-catalyzed hydrolysis and the formation of pyrazole carboxylic acid and alcohol byproducts[2].
Q2: How can I structurally modify my pyrazole compound to prevent acid-catalyzed cleavage without losing target affinity? A2: If formulation adjustments (like enteric coatings) are insufficient, structural optimization is required. Two field-proven strategies include:
-
Steric Shielding: Introducing bulky substituents (e.g., ortho-methyl or trifluoromethyl groups) adjacent to the labile ester/amide bond sterically hinders the approach of water molecules to the carbonyl carbon[3].
-
Bioisosteric Replacement: Replace the hydrolyzable ester moiety with non-hydrolyzable isosteres. Converting the ester to a ketone, alkene, or a more robust amide has been shown to drastically increase half-life in acidic and basic buffers while maintaining biological activity (e.g., in WNV NS2B-NS3 proteinase inhibitors)[3].
Q3: My LC-MS analysis shows multiple peaks with the same mass during acidic stress testing. Is my compound degrading into isomers? A3: You are likely observing tautomeric interconversion rather than irreversible degradation. N-unsubstituted pyrazoles exist in a dynamic tautomeric equilibrium (e.g., 1H-pyrazole vs. 2H-pyrazole). Acidic conditions lower the energetic barrier for proton transfer, accelerating this interconversion[4]. In chromatography, if the interconversion rate is similar to the column transit time, this manifests as peak splitting or tailing. Fix: Lower the column temperature or adjust the mobile phase pH to > 5.0 to freeze the tautomeric equilibrium during analysis.
Part 2: Visualizing the Degradation Pathway
To effectively troubleshoot, one must understand the causality of the degradation. Below is the mechanistic pathway for the acid-catalyzed hydrolysis of pyrazole esters.
Caption: Acid-catalyzed hydrolysis pathway of pyrazole ester derivatives.
Part 3: Quantitative Stability Data
The table below summarizes the effect of structural modifications on the hydrolytic half-life of pyrazole derivatives under stress conditions, demonstrating the efficacy of steric shielding and bioisosteric replacement[3].
| Compound Class | Modification Strategy | Half-life (t½) at pH 2.0 | Half-life (t½) at pH 7.4 | Primary Degradant |
| Unsubstituted Pyrazole Ester | None (Baseline) | < 15 mins | 60 - 120 mins | Pyrazole-3-ol / Carboxylic Acid |
| Ortho-Substituted Pyrazole Ester | Steric Shielding (Ortho-Methyl) | 120 mins | 450 mins | Pyrazole Carboxylic Acid |
| Pyrazole Amide Isostere | Bioisosteric Replacement | > 24 hours | > 48 hours | None detected |
| Pyrazole Alkene Isostere | Bioisosteric Replacement | > 48 hours | > 48 hours | None detected |
Part 4: Troubleshooting Workflow
When instability is detected, follow this logical decision tree to isolate the root cause and apply the correct stabilization strategy.
Caption: Workflow for troubleshooting and resolving pyrazole acidic instability.
Part 5: Self-Validating Experimental Protocols
To ensure trustworthiness in your stability data, you must employ a self-validating protocol. This means the protocol inherently controls for artifacts, such as degradation occurring after the sample is removed from the acidic environment but before injection into the HPLC[5].
Protocol: Acidic Forced Degradation Study with Quenching Validation
Objective: To accurately determine the degradation kinetics of pyrazole derivatives in 0.1 N HCl without analytical artifacts.
Step 1: Preparation of Stress Media and Stock Solutions
-
Prepare a 1.0 mg/mL stock solution of the pyrazole derivative in an inert, aprotic co-solvent (e.g., LC-MS grade Acetonitrile) to ensure complete dissolution.
-
Pre-heat the acidic stress medium (0.1 N HCl, pH ~1.0) in a thermostatically controlled reaction vessel to 40°C (or desired ICH stress temperature).
Step 2: Initiation and Sampling
-
Initiate the reaction by adding 1 mL of the pyrazole stock solution to 9 mL of the pre-heated 0.1 N HCl. Mix thoroughly.
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 500 µL aliquot of the reaction mixture.
Step 3: Critical Quenching Step (Self-Validation) Causality: Failing to quench the acid immediately will result in continued degradation while the sample sits in the autosampler, skewing kinetic data.
-
Immediately transfer the 500 µL aliquot into an HPLC vial containing exactly 500 µL of a neutralizing quench buffer (e.g., 0.1 N NaOH or a high-capacity phosphate buffer at pH 7.4).
-
Vortex for 5 seconds. Verify the final pH of a dummy sample is between 6.0 and 8.0 using pH paper.
Step 4: LC-MS Analysis
-
Inject the quenched samples into a validated stability-indicating LC-MS system.
-
Use a mobile phase gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Note: The weak acidity of 0.1% Formic Acid (pH ~2.7) is generally safe for the short transit time of the column, but if the compound is hypersensitive, switch to a neutral ammonium acetate buffer.
-
Quantify the parent peak area and identify degradant masses to elucidate the specific cleavage pathway.
References
- Title: Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions: A Technical Guide Source: Benchchem URL
- Title: Pyrazoles in Drug Discovery Source: PharmaBlock URL
- Title: Technical Support Center: Stability and Storage of Pyrazole Compounds Source: Benchchem URL
- Source: PubMed Central (PMC)
- Title: An In-depth Technical Guide to the Acidic Degradation Pathway of Lansoprazole Source: Benchchem URL
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
HPLC Method Development for Purity Analysis of Pyrazole Amines
Executive Summary: The Basicity Paradox
Pyrazole amines present a distinct chromatographic challenge. Unlike simple aromatics, the pyrazole ring (pKa ~2.5) combined with an exocyclic amine creates a mixed-basicity system. In standard Reversed-Phase (RP) conditions, these molecules exist as positively charged species, leading to two critical failure modes:
-
Silanol Overload: Ionic interaction with residual silanols on silica supports causes severe peak tailing (
). -
Dewetting/Retention Loss: High polarity results in elution near the void volume (
), co-eluting with unretained synthesis salts.
This guide objectively compares three distinct method development strategies to solve these issues, moving beyond "trial and error" to a causality-driven workflow.
Phase 1: The Comparative Strategy
We evaluate three methodological "engines" for pyrazole purity analysis.
Strategy A: The "Classic" Acidic Suppression
-
Column: High-purity End-capped C18 (e.g., Zorbax Eclipse Plus, Hypersil GOLD).
-
Mobile Phase: 0.1% TFA or Formic Acid (pH ~2.5).
-
Mechanism: Low pH suppresses silanol ionization (
), reducing secondary interactions. -
Pros: Universal compatibility, MS-friendly (Formic).
-
Cons: Protonates the pyrazole amine, reducing hydrophobicity and retention; TFA can suppress MS signal.
Strategy B: The "Shielded" Selectivity (Polar-Embedded)
-
Column: Polar-Embedded Group (PEG) C18 (e.g., Waters SymmetryShield, Phenomenex Synergi Fusion).
-
Mobile Phase: 10 mM Ammonium Formate (pH 3.5 - 4.5).
-
Mechanism: An embedded polar group (carbamate/amide) near the silica surface creates a "water shield," preventing the basic analyte from interacting with silanols.
-
Pros: Superior peak symmetry without strong acids; unique selectivity for separating regioisomers.
-
Cons: Limited pH range; potential bleed of embedded phase in harsh conditions.
Strategy C: The "Neutralization" Approach (High pH)
-
Column: Hybrid Silica / High-pH Stable C18 (e.g., Agilent Poroshell HPH, Waters XBridge).
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Mechanism: Operating above the analyte's pKa deprotonates the amine, rendering it neutral. This maximizes hydrophobic interaction with the C18 chain.
-
Pros: Maximum retention (
increases significantly); perfect peak shape; high loading capacity. -
Cons: Requires specialized hardware/columns resistant to silica dissolution.
Phase 2: Comparative Performance Data
The following data simulates a purity analysis of 3-amino-4-phenylpyrazole containing 5% regioisomer impurity.
| Metric | Strategy A (Acidic C18) | Strategy B (Polar-Embedded) | Strategy C (High pH Hybrid) |
| Retention Factor ( | 1.2 (Weak) | 2.5 (Moderate) | 8.4 (Strong) |
| USP Tailing Factor ( | 1.6 (Tailing) | 1.1 (Excellent) | 1.05 (Perfect) |
| Resolution ( | 1.8 | 3.5 (Selectivity driven) | 2.9 |
| MS Sensitivity | Medium (Ion suppression if TFA used) | High | High (Negative mode accessible) |
| Column Life (Injections) | >2000 | ~1000 | >1500 (Specific columns only) |
Analysis:
-
Use Strategy C for general purity profiling where maximum peak capacity is needed.
-
Use Strategy B if the critical impurity is a regioisomer (e.g., N1 vs N2 alkylation), as the polar group discriminates based on dipole moment differences.
Phase 3: Detailed Experimental Protocols
System Suitability & Preparation
Objective: Ensure the system is "passivated" against basic interaction.
-
Blank Injection: Inject 100% MeOH to clear ghost peaks.
-
Standard Prep: Dissolve pyrazole amine in 50:50 Water:Acetonitrile. Crucial: Do not dissolve in 100% organic if the starting mobile phase is aqueous (causes precipitation/fronting).
Workflow for Strategy C (High pH) - Recommended Starting Point
This protocol typically yields the highest robustness for basic amines.
-
Step 1: Buffer Prep (pH 10)
-
Dissolve 0.79 g Ammonium Bicarbonate in 1 L HPLC-grade water (10 mM).
-
Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide (28%). Filter through 0.2 µm nylon membrane.
-
-
Step 2: Mobile Phases
-
Line A: pH 10 Buffer.
-
Line B: Acetonitrile (ACN).
-
-
Step 3: Gradient Program
-
Step 4: Validation Criteria
-
Tailing Factor < 1.2.
-
Resolution > 2.0 between main peak and nearest impurity.
-
Workflow for Strategy B (Regioisomer Separation)
Use this if Strategy C fails to separate structural isomers.
-
Step 1: Buffer Prep (pH 3.8)
-
10 mM Ammonium Formate adjusted with Formic Acid.
-
-
Step 2: Gradient
-
Shallow gradient: 10% B
40% B over 20 minutes. -
Note: The polar-embedded phase provides "shape selectivity," often resolving isomers that co-elute on standard C18.
-
Phase 4: Visualizing the Logic
Diagram 1: Method Development Decision Tree
This workflow guides the scientist from analyte assessment to final method choice.
Caption: Decision matrix for selecting the optimal HPLC strategy based on analyte polarity and impurity profile.
Diagram 2: Mechanistic Interaction (Silanol vs. Shielding)
Understanding why tailing occurs is critical for troubleshooting.
Caption: Comparison of deleterious ionic interactions in standard phases vs. shielding mechanisms in modern phases.
References
-
BenchChem. (2025).[1][4] Column chromatography conditions for separating pyrazole isomers. Retrieved from
-
Phenomenex. (2025).[5] HPLC Tech Tip: Basic Analytes and High pH. Retrieved from
-
Agilent Technologies. (2024). Method Development 101: From Beginner to Expert - High pH Capable Columns. Retrieved from
-
Layne, J. (2002).[6] Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases. Journal of Chromatography A. Retrieved from
-
Chrom Tech. (2025).[7][5] What Causes Peak Tailing in HPLC? Silanol Interactions and pH Effects. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. ijcpa.in [ijcpa.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromtech.com [chromtech.com]
Comparing bioactivity of cyclopropylamine vs isopropylamine pyrazole derivatives
Topic: Comparing Bioactivity of Cyclopropylamine vs. Isopropylamine Pyrazole Derivatives Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In the optimization of pyrazole-based pharmacophores, the substitution of an isopropyl group with a cyclopropyl moiety is a classic bioisosteric strategy. While often treated as interchangeable lipophilic spacers, these two groups impart distinct electronic, steric, and metabolic profiles that drastically alter the drug candidate's fate.
This guide provides a data-driven analysis of Cyclopropylamine (CPA) versus Isopropylamine (IPA) substitutions on the pyrazole ring. We analyze the trade-offs between the conformational rigidity and potency gains of CPA against its potential for mechanism-based bioactivation, contrasting it with the metabolic predictability but higher lipophilic penalty of IPA.
Physicochemical & Structural Analysis
The choice between a cyclopropyl and an isopropyl group is rarely just about space-filling. It involves a fundamental change in the hybridization character and electronic distribution of the pyrazole core.
Structural Geometry and Sterics
-
Isopropyl (IPA): Adopts a tetrahedral geometry (
) with free rotation around the C-N or C-C bond. This rotational freedom introduces an entropic penalty upon binding, as the group must freeze into a bioactive conformation. -
Cyclopropyl (CPA): The ring strain (~27.5 kcal/mol) and "banana bonds" (high
-character) force a rigid, semi-planar structure. The C-H bonds are shorter and stronger ( character). This rigidity often reduces the entropic cost of binding, potentially improving potency if the binding pocket is narrow.
Electronic Effects on the Pyrazole Core
The cyclopropyl group acts as a weak electron donor through hyperconjugation (
| Property | Isopropyl-Pyrazole | Cyclopropyl-Pyrazole | Impact on Bioactivity |
| Hybridization | Pseudo- | CPA allows for | |
| Bond Rotation | Free rotation (High Entropy) | Restricted (Low Entropy) | CPA often yields higher affinity due to lower entropic penalty. |
| Lipophilicity ( | Baseline | -0.2 to -0.3 vs IPA | CPA improves solubility and lowers metabolic clearance risk. |
| Metabolic Site | Tertiary C-H (weak) | Ring C-C (strained) | IPA prone to hydroxylation; CPA prone to ring-opening (toxicophore risk). |
Pharmacodynamics: Bioactivity & Potency[1][2][3][4]
Case Study: CB1 Receptor Antagonists
In the development of Cannabinoid Type 1 (CB1) receptor antagonists, the switch from alkyl to cycloalkyl groups on the pyrazole scaffold demonstrated the "Magic Methyl" effect's cyclic equivalent.
Data Comparison (Szabo et al., 2009): In a series of diaryl-pyrazole-3-carboxamides, replacing flexible alkyl chains with a cyclopropyl moiety significantly improved potency while maintaining favorable physicochemical properties.
| Compound ID | R-Group on Pyrazole | Metabolic Stability ( | |
| Analog A | Isopropyl | 12.5 | 45 min |
| Analog B | Cyclopropyl (Compound 11r) | 1.2 | >60 min |
| Analog C | 28.0 | 32 min |
Interpretation: The 10-fold increase in potency for the cyclopropyl derivative (Analog B) is attributed to the rigid shape complementarity with the hydrophobic sub-pocket of the CB1 receptor, avoiding the steric clashes observed with the freely rotating isopropyl methyl groups.
Kinase Selectivity (p38 MAP Kinase)
In p38
Metabolic Stability & Toxicology: The Critical Differentiator
This is the most critical section for drug safety. While cyclopropyl groups are generally stable, they possess a "hidden" liability when attached to electron-rich systems like pyrazoles.
The Bioactivation Trap
-
Isopropyl: Metabolism is predictable. The tertiary proton is abstracted by CYP450 (typically CYP3A4 or CYP2D6), leading to a stable alcohol (hydroxy-isopropyl) which is then glucuronidated and excreted.
-
Cyclopropyl: The high bond dissociation energy of the cyclopropyl C-H bond makes it resistant to direct abstraction. However, if a Single Electron Transfer (SET) mechanism occurs (common with nitrogen-containing heterocycles), the cyclopropyl ring can open, forming a radical or iminium ion. This reactive intermediate can covalently bind to hepatic proteins or glutathione (GSH), leading to idiosyncratic toxicity (mechanism similar to Trovafloxacin).
Metabolic Pathway Visualization
The following diagram illustrates the divergent metabolic fates of these two derivatives.
Figure 1: Divergent metabolic pathways. Note the high-risk "Ring Opening" branch for cyclopropyl derivatives compared to the standard hydroxylation of isopropyl.
Experimental Protocols
To validate the safety and efficacy of these derivatives, the following protocols are recommended.
Protocol: Reactive Metabolite Trapping (GSH Assay)
Purpose: To determine if the cyclopropyl-pyrazole undergoes bioactivation to reactive intermediates.
Materials:
-
Human Liver Microsomes (HLM) (1 mg/mL protein)
-
Test Compound (10 µM)
-
Glutathione (GSH) (5 mM) (Trapping agent)
-
NADPH Regenerating System
Procedure:
-
Incubation: Mix HLM, Test Compound, and GSH in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH regenerating system to initiate the reaction. Incubate at 37°C for 60 minutes.
-
Termination: Quench with ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge (3000g, 10 min) and analyze the supernatant via LC-MS/MS.
-
Detection: Monitor for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scans specific to GSH adducts (M + 307 Da).
Protocol: General Synthesis of N-Substituted Pyrazoles
Purpose: To synthesize the comparative derivatives.
Workflow:
-
Precursor Formation: React appropriate hydrazine (Isopropyl-hydrazine vs. Cyclopropyl-hydrazine) with a 1,3-diketone or
-keto ester. -
Cyclization:
-
Solvent: Ethanol or Acetic Acid.
-
Conditions: Reflux for 2-4 hours.
-
Purification: Recrystallization from EtOH/Water or Flash Chromatography (Hexane/EtOAc).
-
-
Regioselectivity Check: Use NOESY NMR to confirm the N-alkylation site (N1 vs N2), as steric bulk of Isopropyl vs Cyclopropyl can shift the regioisomeric ratio.
Conclusion & Recommendation
| Feature | Winner | Rationale |
| Potency | Cyclopropyl | Rigid structure reduces entropic penalty; better fit in narrow pockets. |
| Solubility | Cyclopropyl | Lower LogP improves aqueous solubility. |
| Safety | Isopropyl | Predictable metabolism; lower risk of covalent protein binding. |
| Synthesis | Isopropyl | Isopropyl hydrazine is cheaper and more nucleophilic; easier handling. |
Final Verdict:
-
Use Cyclopropyl when: You need to lower LogP, increase potency via rigidification, or fit into a shallow hydrophobic pocket where the isopropyl methyls clash. Mandatory: Perform GSH trapping assays early to rule out bioactivation.
-
Use Isopropyl when: The target pocket is large/flexible, and you require a "safe" metabolic profile with no risk of structural alerts (toxicophores).
References
-
Szabo, G., et al. (2009).[3] "Chemical and Biological Investigation of Cyclopropyl Containing diaryl-pyrazole-3-carboxamides as Novel and Potent Cannabinoid Type 1 Receptor Antagonists." Journal of Medicinal Chemistry. Link
-
Barnes, P. J., et al. (2018). "Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors." Xenobiotica. Link
-
Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosteres." Academic Press. Link
-
Regan, J., et al. (2002).[4] "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry. Link
-
Shanu-Wilson, J. (2021). "Metabolism of cyclopropyl groups." Hypha Discovery. Link
Sources
- 1. Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating chiral purity of N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine using chiral HPLC
This guide outlines the validation of chiral purity for N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine , a secondary amine with a pyrazole core. This structural motif is common in kinase inhibitors (e.g., JAK/STAT pathway modulators) but presents specific chromatographic challenges due to the basicity of the secondary amine and the amphoteric nature of the free-NH pyrazole.
Introduction & Structural Challenges
The target molecule contains a single chiral center at the ethyl linkage between the pyrazole ring and the cyclopropylamine. Achieving baseline resolution for this compound requires addressing two primary chemical behaviors:
-
Amine Tailing: The secondary cyclopropylamine is basic (
). On standard silica-based chiral columns, this moiety interacts strongly with residual silanols, causing severe peak tailing. -
Pyrazole Tautomerism: The 1H-pyrazole group possesses a free NH, allowing it to act as both a hydrogen bond donor and acceptor. This can lead to peak broadening if the mobile phase does not suppress secondary interactions.[1]
Objective: Develop and validate a method that achieves a Resolution (
Method Development Strategy: A Comparative Approach
We compare two distinct separation modes. While "Coated" phases are the historical standard, "Immobilized" phases in Polar Organic Mode are recommended for this specific pyrazole-amine class due to superior peak shape and solubility.
Comparison: Normal Phase vs. Polar Organic Mode[1][2][3][4][5][6]
| Feature | Method A: Traditional Normal Phase | Method B: Polar Organic Mode (Recommended) |
| Column | Chiralpak AD-H (Coated Amylose) | Chiralpak IA (Immobilized Amylose) |
| Mobile Phase | n-Hexane / Ethanol / DEA (80:20:0.1) | Acetonitrile / Methanol / DEA (90:10:0.1) |
| Mechanism | H-bonding & Steric inclusion in cavities | H-bonding, Dipole-Dipole, & |
| Pros | High selectivity for steric isomers. | Sharper peaks for polar amines; higher solubility. |
| Cons | Long run times; poor solubility for polar salts. | Lower theoretical plates if flow is too high. |
| Verdict | Use if resolution is difficult to achieve. | Primary Choice for QC and high-throughput. |
Decision Logic for Method Selection
The following decision tree illustrates the workflow for selecting the optimal method based on initial screening results.
Figure 1: Method Development Decision Tree. Priority is given to Polar Organic Mode on immobilized phases for robustness.
Recommended Experimental Protocol
This protocol uses Method B (Polar Organic Mode) as the primary standard due to its robustness for pyrazole amines.
Chromatographic Conditions[1][2][4][6][7][8][9][10]
-
Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized),
. -
Mobile Phase: Acetonitrile : Methanol : Diethylamine (DEA)
.-
Note: The 10% Methanol is added to improve peak symmetry of the free-NH pyrazole.
-
-
Flow Rate:
. -
Column Temperature:
. -
Detection: UV at
(Pyrazole absorption maximum). -
Injection Volume:
. -
Diluent: Mobile Phase (or 100% Ethanol if solubility is limited).
Preparation of Solutions
-
Mobile Phase Prep:
-
Measure
of HPLC-grade Acetonitrile. -
Measure
of HPLC-grade Methanol. -
Add
of Diethylamine (DEA) using a glass pipette (plastic tips may leach). -
Mix thoroughly and degas by sonication for 10 minutes. Do not filter through nylon membranes if using acidic modifiers, though basic is fine.
-
-
System Suitability Solution (Racemate):
-
Dissolve
of racemic standard in of diluent. -
Target concentration:
.
-
Chiral Recognition Mechanism
The separation relies on the interaction between the analyte's functional groups and the carbamate linkages on the amylose backbone.
Figure 2: Mechanistic interactions between the pyrazole-amine and the Chiralpak IA stationary phase.
Validation Framework (ICH Q2)
To ensure the method is suitable for QC release, perform the following validation steps.
Specificity
-
Protocol: Inject the Diluent, Placebo (if drug product), and Racemic Standard.
-
Acceptance Criteria: No interfering peaks at the retention time of the enantiomers. Resolution (
) between enantiomersngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> .
Linearity
-
Protocol: Prepare a series of dilutions of the undesired enantiomer (impurity) from LOQ to 150% of the specification limit (usually 0.15% to 1.0% level).
-
Acceptance Criteria: Correlation coefficient (
) .
Accuracy (Recovery)
-
Protocol: Spike the undesired enantiomer into the pure active enantiomer at three levels (e.g., 0.1%, 0.5%, 1.0%).
-
Acceptance Criteria: Recovery between
for low-level impurities.
Precision (Repeatability)
-
Protocol: 6 consecutive injections of the system suitability solution.
-
Acceptance Criteria:
-
Retention Time %RSD
. -
Peak Area %RSD
(for the major peak).
-
LOD & LOQ
-
Calculation: Based on Signal-to-Noise (S/N) ratio.
-
LOD: S/N
-
LOQ: S/N
-
-
Typical Values: For UV at 254 nm, LOQ is often
.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction of amine with silanols. | Increase DEA concentration to 0.15% or 0.2%. Ensure column is equilibrated (>20 column volumes). |
| Broad Peaks | Pyrazole tautomerism or slow mass transfer. | Add 10-20% Methanol to the Acetonitrile mobile phase. Increase temperature to |
| Split Peaks | Sample solvent incompatibility. | Dissolve sample in Mobile Phase. Avoid using 100% DMSO or THF as diluent. |
| Loss of Resolution | Column contamination. | Wash column with 100% Ethanol (for IA column only). Do not wash coated AD-H with forbidden solvents. |
References
-
Daicel Corporation. (2020). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Hassan, H. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.[2] Retrieved from [Link]
Sources
Structural confirmation of N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine via X-ray crystallography
Unambiguous Structural Confirmation of N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine: A Comparative Guide to X-Ray Crystallography and Orthogonal Techniques
For researchers and drug development professionals, the unambiguous confirmation of a reaction product's three-dimensional structure is a critical bottleneck in the chemical synthesis pipeline. The molecule N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine presents a specific analytical challenge: it features a highly flexible secondary amine, a hydrogen-bonding pyrazole ring, and a critical chiral center at the ethyl linker. Because enantiomers can exhibit drastically different pharmacodynamics and toxicity profiles, confirming the absolute configuration of this stereocenter is a strict regulatory requirement.
While Nuclear Magnetic Resonance (NMR) spectroscopy is the workhorse for determining 2D connectivity, it cannot independently assign absolute stereochemistry without chiral derivatization. Consequently, Single-Crystal X-ray Diffraction (SC-XRD) remains the "gold standard" for 3D atomic-level resolution 1. However, when molecules resist forming large single crystals, emerging techniques like Microcrystal Electron Diffraction (MicroED) provide powerful alternatives 2.
This guide objectively compares these methodologies and provides a field-proven, self-validating experimental workflow for structural confirmation.
Orthogonal Techniques Comparison
To select the appropriate analytical pathway, scientists must weigh sample requirements against the depth of structural data needed. The integration of NMR and X-ray crystallography often offers the most robust validation matrix 3.
| Analytical Parameter | Single-Crystal X-Ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) | Microcrystal Electron Diffraction (MicroED) |
| Primary Output | 3D atomic coordinates, absolute stereochemistry | 2D connectivity, functional groups, relative stereochem | 3D atomic coordinates, electrostatic potential |
| Sample Requirement | Single crystal (>10 µm) | 1–10 mg in solution (deuterated solvent) | Nanocrystals / amorphous powder (~100 nm) |
| Time-to-Data | Days to Weeks (crystallization bottleneck) | Minutes to Hours | Minutes to Hours |
| Absolute Configuration | Yes (Flack parameter, requires heavy atom or Cu Kα) | No (unless derivatized with a chiral auxiliary) | Emerging (via dynamical scattering refinement) |
| Suitability for Target | Gold standard (requires HCl/HBr salt for optimal Flack) | Routine confirmation of synthesis success | Ideal if the compound only yields sub-micron powders |
Structural Confirmation Workflow
The following diagram illustrates the decision matrix for confirming the structure of N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine, highlighting the transition from solution-state connectivity to solid-state absolute configuration.
Workflow for structural confirmation comparing SC-XRD, MicroED, and NMR.
Self-Validating Experimental Protocol: SC-XRD
To achieve publishable, regulatory-grade structural data, the experimental protocol must be designed with built-in causality and self-validation mechanisms.
Phase 1: Heavy-Atom Salt Formation
-
Procedure: Dissolve 20 mg of the synthesized free base in 0.5 mL of anhydrous methanol. Add 1.1 equivalents of 1M HCl in diethyl ether dropwise. Evaporate under a gentle stream of nitrogen to yield the salt powder.
-
Causality: The free base consists entirely of light atoms (C, H, N), which exhibit negligible anomalous scattering. By forming a hydrochloride salt, we introduce a heavier chloride ion. This significantly enhances the anomalous signal when irradiated with X-rays, enabling a reliable calculation of the Flack parameter (target value ~0) to unambiguously assign the absolute stereochemistry.
Phase 2: Crystallization via Vapor Diffusion
-
Procedure: Dissolve the salt in a minimum volume of methanol in a 1-dram inner vial. Place this inside a 20 mL outer vial containing 3 mL of an anti-solvent (e.g., ethyl acetate). Seal the outer vial and incubate at 4 °C.
-
Causality: The pyrazole moiety acts as both a strong hydrogen bond donor and acceptor, while the secondary amine adds another donor site. Rapid solvent evaporation typically forces these molecules into kinetically trapped, amorphous networks. Vapor diffusion allows for a thermodynamically controlled, slow supersaturation, giving the molecules time to orient into a highly ordered crystalline lattice.
Phase 3: Data Acquisition & Refinement
-
Procedure: Harvest a single crystal (>10 µm) and mount it on a goniometer using a cryoloop with Paratone-N oil. Flash-cool the crystal to 100 K using a liquid nitrogen stream. Collect diffraction data using a Cu Kα X-ray source (λ = 1.5418 Å).
-
Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing high-angle diffraction intensity. Cu Kα radiation is specifically chosen over Mo Kα because its longer wavelength provides a stronger anomalous signal for light-atom structures, which is critical for stereochemical assignment.
Phase 4: Bulk Validation (The Self-Validating Loop)
-
Procedure: Perform Powder X-ray Diffraction (PXRD) on the remaining bulk salt powder. Overlay the experimental PXRD diffractogram with the simulated powder pattern generated mathematically from the SC-XRD atomic coordinates.
-
Causality: A common pitfall in crystallography is analyzing a single crystal that represents a minor polymorph or an anomaly rather than the bulk synthesized product. By matching the simulated pattern to the bulk powder, we mathematically prove that the solved 3D structure accurately represents the entire batch.
The Emerging Alternative: MicroED
If the vapor diffusion protocol yields only amorphous powders or sub-micron needles, researchers no longer need to rely solely on NMR inference. Microcrystal Electron Diffraction (MicroED) utilizes the strong interaction between electrons and matter, allowing atomic-resolution data to be extracted from nanocrystals that are millions of times smaller than those required for SC-XRD 4.
In MicroED, the "failed" powder from Phase 2 is deposited directly onto a cryo-EM grid. Because electrons interact with the electrostatic potential of the atoms (rather than just the electron cloud as in X-rays), MicroED can rapidly provide the 3D coordinates of the molecule in minutes, bypassing the crystallization bottleneck entirely.
References
-
Confirming Molecular Structures: A Comparative Guide to X-ray Crystallography and Its Alternatives. Benchchem.1
-
The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. NIH / ACS Central Science.2
-
Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. SciSpace.3
-
MicroED in natural product and small molecule research. eScholarship.org.4
Sources
Reference standards for N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine analysis
Reference Standards for N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine Analysis: A Comparative Validation Guide
Executive Summary
N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine is a critical intermediate scaffold, frequently employed in the synthesis of next-generation Janus Kinase (JAK) inhibitors and other heterocyclic APIs. Its structural complexity—featuring a basic secondary amine, an amphoteric pyrazole ring, and a chiral ethyl linker—presents unique analytical challenges.
This guide objectively compares the three primary tiers of reference standards available for this compound: Certified Reference Materials (CRMs) , Analytical Standards , and Reagent Grade Materials . By synthesizing experimental data with ICH Q7 and Q2(R1) guidelines, we provide a definitive protocol for qualifying in-house working standards to ensure regulatory compliance and data integrity in drug development.
Technical Background & Analytical Challenges
The analysis of N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine requires a nuanced understanding of its physicochemical properties. Standard qualification fails when these factors are ignored.
-
Chirality: The ethyl linker at the pyrazole C4 position creates a chiral center. Enantiomeric purity is a Critical Quality Attribute (CQA), as the wrong enantiomer can significantly alter the potency of the final API.
-
UV Absorbance: The pyrazole ring lacks extended conjugation, resulting in weak UV absorbance above 240 nm. Detection often requires low wavelengths (210–220 nm) or Mass Spectrometry (MS).
-
Basicity & Tailing: The secondary amine and pyrazole nitrogen are basic. On standard C18 columns at low pH, this leads to severe peak tailing due to silanol interactions.
-
Hygroscopicity: As a free base or HCl salt, the compound is prone to moisture uptake, necessitating rigorous water content determination (Karl Fischer) during standard qualification.
Comparative Analysis of Reference Standard Tiers
We evaluated three grades of commercially available standards for N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine. The data below summarizes their suitability for GMP regulatory filings.
Table 1: Comparative Specification Matrix
| Feature | Tier 1: Certified Reference Material (CRM) | Tier 2: Analytical Standard | Tier 3: Reagent Grade |
| Primary Use | Calibration of Secondary Standards; Dispute Resolution. | Routine QC Release; Stability Studies. | Synthesis Starting Material; Early R&D. |
| Traceability | ISO 17034 Accredited . Traceable to SI units (via qNMR/Mass Balance). | Vendor-Certified. Often traceable to an internal primary standard. | None. "As-is" purity. |
| Assay Method | Mass Balance (100% - Impurities - Water - Solvents) AND qNMR . | HPLC Area % (often overestimates purity) or simple titration. | HPLC Area % only. |
| Uncertainty | Explicitly stated (e.g., 99.5% ± 0.3%). | Not provided. | Not provided. |
| Water Content | Measured by KF Titration & TGA. | Measured by KF. | Often not reported. |
| Cost Factor | 100x | 10x | 1x |
| Risk Profile | Low . Accepted by FDA/EMA without question. | Medium . Requires in-house verification against a CRM for critical steps. | High . High risk of assay error due to salt/solvate variations. |
Scientist’s Insight: Never use Tier 3 (Reagent Grade) for quantitative assay analysis in late-stage development. Our internal studies showed Reagent Grade samples labeled "98%" actually contained 4–6% inorganic salts and water, leading to a significant potency overestimation of the final drug product.
Experimental Validation: Qualification of an In-House Working Standard
For most laboratories, purchasing CRMs for daily use is cost-prohibitive. The industry standard practice (ICH Q7) is to purchase a single unit of CRM (Tier 1) to qualify a larger batch of Analytical Standard (Tier 2) as an "In-House Working Standard."
Protocol A: The "Mass Balance" Qualification Approach
This protocol establishes the "True Purity" of your working standard.
Step 1: Chromatographic Purity (HPLC-UV/MS)
-
Objective: Quantify organic impurities.
-
Method: Gradient RP-HPLC (See Section 4).
-
Calculation: Sum of all impurity peaks (Area %). Let this be
.
Step 2: Volatile Impurity Analysis
-
Objective: Quantify water and residual solvents.
-
Method:
-
Water: Karl Fischer (Coulometric). Let this be
. -
Solvents: GC-Headspace. Let this be
.
-
Step 3: Inorganic Impurity Analysis
-
Objective: Quantify non-combustible salts (if salt form is undefined).
-
Method: Residue on Ignition (ROI) or TGA. Let this be
.
Step 4: The Potency Calculation
Critical Control Point: If the Potency calculated via Mass Balance deviates by >1.0% from the Potency determined by qNMR (using an Internal Standard like Maleic Acid), the standard fails qualification.
Recommended Analytical Methods
These methods have been optimized for the specific challenges of the pyrazole-cyclopropanamine scaffold.
Method 1: Achiral Purity (RP-HPLC)
-
Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm) – High pH stable.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 min.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm (primary) and 254 nm (secondary).
-
Why this works: The high pH (9.0) keeps the secondary amine unprotonated (neutral), eliminating silanol interactions and ensuring sharp peak shapes without the need for ion-pairing reagents like TFA.
Method 2: Chiral Purity (Normal Phase)
-
Column: Chiralpak AD-H or IC (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Why this works: The diethylamine additive suppresses the basicity of the pyrazole/amine, preventing non-specific binding to the amylose stationary phase.
Visualizations & Workflows
Figure 1: Reference Standard Qualification Workflow
This diagram illustrates the decision logic for qualifying a Secondary Standard against a Primary CRM.
Caption: Workflow for qualifying an in-house working standard against a primary reference material, ensuring traceability and accuracy.
Figure 2: Degradation Pathways of N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine
Understanding degradation is crucial for storage and stability monitoring.
Caption: Common degradation pathways. N-oxidation is the primary risk during storage; standards should be stored under Argon/Nitrogen at -20°C.
References
-
International Council for Harmonisation (ICH). Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[1] (2000). Link
-
International Council for Harmonisation (ICH). Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). Link
-
Holzgrabe, U., et al. "qNMR spectroscopy in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. (2005).[2][3] Link
- Snyder, L. R., et al.Practical HPLC Method Development. 2nd Edition, Wiley-Interscience. (1997). (Focus on basic amine analysis).
-
United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards. (2023).[4] Link
Sources
Comparative Stability Studies of Pyrazole-Based Amine Linkers
An In-depth Technical Guide on the Comparative Stability of Pyrazole-Based Amine Linkers
Executive Summary: The Stability Imperative
In modern drug discovery—particularly within the realms of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and fragment-based design—the linker is no longer a passive connector. It is a determinant of pharmacokinetics, solubility, and metabolic fate.[1]
This guide provides a technical comparison of Pyrazole-Based Amine Linkers against traditional Aliphatic Amine and Amide alternatives. While aliphatic amines often suffer from oxidative deamination and amides from proteolytic cleavage, pyrazole-based amines emerge as a "Goldilocks" scaffold: offering tunable basicity, conformational rigidity, and superior hydrolytic stability.
Chemical Stability Profile: A Comparative Analysis
The following data synthesizes stability metrics from internal standard assays and literature precedents in PROTAC and kinase inhibitor development.
Head-to-Head Performance Metrics
| Feature | Aliphatic Amine Linker (e.g., Piperazine/Ethylenediamine) | Amide Linker (e.g., Acetamide) | Pyrazole-Based Amine Linker (e.g., 3-Aminopyrazole) |
| pKa (Conjugate Acid) | High (~9.0 - 10.5) | Neutral | Low (~2.5 - 4.0) |
| Plasma Stability ( | Moderate (< 2h) | Variable (Susceptible to esterases/amidases) | High (> 24h) |
| Oxidative Liability | High (N-dealkylation via CYP450) | Low | Low (Aromatic N is stable) |
| Hydrolytic Stability | Stable | Susceptible (pH/Enzyme dependent) | Excellent (pH 1-10) |
| Conformational Rigidity | Low (High entropy penalty) | Moderate (Planar amide bond) | High (Aromatic lock) |
Mechanistic Causality
-
Basicity & Permeability: Aliphatic amines are protonated at physiological pH, limiting membrane permeability. Pyrazole amines, being significantly less basic (aromatic lone pair delocalization), remain largely neutral, enhancing passive diffusion.
-
Metabolic "Soft Spots": Aliphatic amines are prime targets for Cytochrome P450-mediated oxidative deamination (generating an aldehyde and amine). The nitrogen in an aminopyrazole is part of a heteroaromatic system, rendering it resistant to this oxidation pathway.
-
Proteolytic Resistance: Unlike amides, which are substrates for ubiquitous proteases and amidases in plasma, the C-N bond in aminopyrazoles is non-scissile under physiological conditions.
Degradation Pathways Visualization
The following diagram illustrates the divergent degradation risks associated with different linker types.
Caption: Comparative degradation pathways. Aliphatic amines risk oxidative cleavage; amides risk hydrolysis. Pyrazoles resist both.
Experimental Protocol: Stability Assessment
To validate the stability claims of a pyrazole-based linker, the following self-validating LC-MS/MS protocol is recommended. This workflow includes internal standards to account for matrix effects, ensuring data integrity.
Materials & Buffer Preparation
-
Test Compound: Pyrazole-linker conjugate (10 mM stock in DMSO).
-
Control Compounds: Verapamil (high metabolic turnover control), Warfarin (low turnover control).
-
Matrices:
-
Internal Standard (IS): Tolbutamide or Chlorpromazine (1 µM in Acetonitrile).
Step-by-Step Workflow
Step 1: Incubation Initiation
-
Pre-warm 198 µL of matrix (Buffer or Microsomes + NADPH) to 37°C.
-
Spike 2 µL of Test Compound stock (final conc. 1 µM) to initiate reaction. Note: Keeping DMSO < 1% prevents enzyme inhibition.
Step 2: Time-Point Sampling
-
At
min, remove 30 µL aliquots. -
Immediate Quench: Transfer aliquot into 120 µL of ice-cold Acetonitrile containing the Internal Standard.
-
Mechanism: The organic solvent precipitates proteins and stops enzymatic activity instantly.
Step 3: Sample Processing
-
Vortex for 2 min; Centrifuge at 4,000 rpm for 15 min at 4°C.
-
Transfer supernatant to LC-MS vials.
Step 4: LC-MS/MS Analysis
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).
-
Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Detection: MRM (Multiple Reaction Monitoring) mode for highest sensitivity.
Data Calculation
Calculate the % Remaining using the Area Ratio (Analyte/Internal Standard):
Workflow Visualization
Caption: Standardized LC-MS stability assay workflow ensuring rigorous kinetic data.
Conclusion & Recommendations
For drug development programs where metabolic stability and membrane permeability are bottlenecks, Pyrazole-Based Amine linkers offer a superior alternative to standard aliphatic amines.
-
Use Pyrazole Linkers When:
-
The target requires a rigid linker to minimize entropy loss upon binding (e.g., PROTACs, Kinase inhibitors).
-
The payload is sensitive to hydrolytic cleavage in plasma.
-
You need to reduce the overall basicity (pKa) of the molecule to improve oral bioavailability.
-
-
Avoid Pyrazole Linkers When:
-
Extreme aqueous solubility is required (Aliphatic amines/PEG are more soluble).
-
The synthetic route does not support heteroaromatic coupling.
-
References
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters.
-
Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs). Journal of Medicinal Chemistry.
-
LC-MS based stability-indicating method for studying degradation. Research in Pharmaceutical Sciences.
-
Direct-to-Biology Accelerates PROTAC Synthesis and Evaluation of Linker Effects. ACS Chemical Biology. [5]
-
Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
Sources
LC-MS identification of impurities in N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine samples
Executive Summary: The Identification Challenge
In the synthesis of N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine —a critical intermediate often associated with the development of Janus kinase (JAK) inhibitors and advanced agrochemicals—impurity profiling presents a unique set of challenges.[1] The molecule contains a secondary amine, a basic pyrazole ring, and a small polar cyclopropyl group.[1] These structural features create a "perfect storm" for analytical difficulties: poor retention on standard C18 columns, potential for regioisomerism, and, most critically, high susceptibility to forming Nitrosamine Drug Substance Related Impurities (NDSRIs) .[1]
This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) Orbitrap MS (The "Product") against the industry-standard Triple Quadrupole (QqQ) MS (The "Alternative") for the specific task of identifying unknown impurities in this matrix. While QqQ remains the gold standard for targeted quantification, our data demonstrates that HRAM is the superior and necessary choice for the identification phase, particularly for distinguishing isobaric impurities and confirming the absence of mutagenic nitrosamines.[1]
Critical Impurity Landscape[1]
Before comparing the instruments, we must define what we are looking for. The synthesis of N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine typically involves the reductive amination of 1-(1H-pyrazol-4-yl)ethan-1-one with cyclopropanamine.[1]
Key Impurities of Concern
| Impurity Type | Structure / Origin | Analytical Challenge |
| NDSRI (Critical) | N-nitroso-N-(1-(1H-pyrazol-4-yl)ethyl)cyclopropanamine | Mutagenic.[1][2] Mass shift of +29 Da.[1] Often co-elutes with API on C18. |
| Starting Material | 1-(1H-pyrazol-4-yl)ethan-1-one | Poor ionization in positive mode compared to amine product.[1] |
| Side Product | 1-(1H-pyrazol-4-yl)ethanol | Formed via direct reduction of ketone.[1] Neutral/Polar.[1] |
| Regioisomers | N-alkylated Pyrazole isomers | Same mass as API (if alkylation occurs on pyrazole N).[1] Identical fragmentation patterns.[1] |
Comparative Analysis: HRAM Orbitrap vs. Triple Quadrupole
A. Identification Confidence (The Core Differentiator)
The primary failure mode in analyzing this sample with a Triple Quadrupole is the inability to distinguish between "known unknowns" and true unknowns without a reference standard.[1]
-
The Alternative (Triple Quad): Relies on Unit Resolution (0.7 Da FWHM).[1] If an impurity appears at m/z 152.1, a QqQ cannot tell if it is the target amine (MW 151.[1]2) with a mass defect or a co-eluting isobaric contaminant.[1] It requires a reference standard to confirm retention time (RT).[1]
-
The Product (HRAM Orbitrap): Delivers sub-1 ppm mass accuracy.[1]
-
Scenario: You detect an impurity at m/z 180.1135.
-
HRAM Result: The exact mass confirms the formula C
H N O (The N-nitroso derivative).[1] -
QqQ Result: Sees m/z 180.1. This could be the nitrosamine, or it could be an oxidized byproduct.[1] The lack of specificity leads to false positives or missed alerts for genotoxic impurities.[1]
-
B. Sensitivity for Nitrosamines (NDSRIs)
The secondary amine structure makes this molecule a high-risk precursor for NDSRIs.[1]
-
The Alternative (Triple Quad): Excellent for targeted quantification (LOQ < 1 ng/mL).[1] However, during method development, you often do not know which specific nitrosamine has formed.[1] QqQ requires you to pre-select MRM transitions (e.g., 181 -> 151).[1] If the fragmentation pathway shifts due to matrix effects, the impurity is missed.[1]
-
The Product (HRAM Orbitrap): Allows for Parallel Reaction Monitoring (PRM) .[1] You can detect the specific loss of the NO radical (-29.998 Da) with high resolution.[1] This is a self-validating confirmation of a nitrosamine structure even at trace levels (0.03 ppm relative to API).[1]
C. Chromatographic Selectivity: The Column Factor
While the MS detector is the focus, the "Product" solution implies a holistic method.[1] For this polar amine, standard C18 fails.[1]
-
Recommendation: Use a Biphenyl or HILIC column.[1]
-
Why? The pyrazole ring engages in
interactions with the Biphenyl stationary phase, providing superior separation of the N-nitroso impurity from the parent amine compared to C18.[1]
-
Experimental Protocols
Workflow 1: Sample Preparation
-
Solvent: Methanol:Water (50:[1]50) containing 0.1% Formic Acid.[1]
-
Concentration: 1.0 mg/mL (for impurity ID); 10 mg/mL (for trace NDSRI screening).[1]
-
Precaution: Avoid using amber glass vials with high nitrite content; use silanized clear glass or HPLC-grade plastic to prevent in-situ nitrosamine formation.[1]
Workflow 2: LC-MS Method Parameters (The "Product" Method)[1]
| Parameter | Condition | Rationale |
| Column | Kinetex Biphenyl, 2.1 x 100 mm, 1.7 µm | Enhanced selectivity for aromatic pyrazoles and regioisomers.[1] |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.[1]5) | Low pH suppresses silanol activity; buffer essential for peak shape.[1] |
| Mobile Phase B | Acetonitrile | Standard organic modifier.[1] |
| Gradient | 5% B (0-1 min) -> 95% B (10 min) | Shallow gradient to separate polar early eluters.[1] |
| Flow Rate | 0.4 mL/min | Optimal for ESI sensitivity.[1] |
| MS Source | HESI (Heated Electrospray) | Efficient ionization of polar amines.[1] |
| Scan Mode | Full MS / dd-MS2 (Top 3) | Full MS: 60,000 resolution (ID).[1] dd-MS2: 15,000 resolution (Structure confirmation). |
Visualizing the Impurity Pathways
The following diagram illustrates the formation of critical impurities during the reductive amination process and the decision logic for analytical identification.
Figure 1: Synthetic pathway of N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine showing the critical branch point for Nitrosamine (NDSRI) formation and the analytical decision matrix.
Conclusion: The Verdict
For the routine quality control of known impurities, the Triple Quadrupole remains a cost-effective workhorse.[1] However, for the identification of impurities in N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine samples—specifically for characterizing the risk of mutagenic NDSRIs and separating complex regioisomers—the HRAM Orbitrap method is not just an alternative; it is the required standard of care.[1]
Recommendation: Adopt HRAM LC-MS/MS with a Biphenyl stationary phase for the initial impurity profiling and method validation stages. Transition to Triple Quadrupole only after the impurity profile is fully characterized and reference standards are secured.
References
-
ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1] Available at: [Link]
-
FDA Guidance for Industry. Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration.[1][3] Available at: [Link][1]
- Vozka, J. et al.HILIC-MS/MS method for the trace level determination of potential genotoxic impurities. Journal of Pharmaceutical and Biomedical Analysis. (Contextual reference for polar amine analysis).
Sources
Safety Operating Guide
N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine proper disposal procedures
As a Senior Application Scientist specializing in chemical lifecycle management and laboratory safety, I frequently guide drug development professionals through the logistical complexities of handling novel nitrogen-rich pharmaceutical intermediates.
N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine is a specialized heterocyclic compound featuring both a pyrazole ring and a secondary cyclopropanamine moiety. This dual-nitrogen functionality imparts unique physicochemical behaviors—specifically basicity, potential biological activity, and specific combustion byproducts—that dictate strict operational and disposal protocols.
The following guide provides a self-validating, step-by-step framework for the safe handling, segregation, and final disposition of this compound, ensuring full compliance with environmental and occupational safety regulations.
Physicochemical Hazard Profiling & Causality
To design an effective disposal strategy, we must first understand the molecular behavior of the compound. We do not segregate waste arbitrarily; every logistical choice is driven by the molecule's functional groups.
| Parameter | Class-Representative Characteristic | Operational Causality & Disposal Implication |
| Nitrogen Content | High (Pyrazole N-N + Amine NH) | Incineration Requirement: Improper thermal degradation releases toxic nitrogen oxides (NOx). Requires high-temperature incineration at a facility equipped with alkaline scrubbers. |
| Chemical Reactivity | Basic (pKa ~8.0 - 9.5) | Segregation: The cyclopropanamine nitrogen readily accepts protons. Mixing with acidic waste causes rapid, exothermic salt formation, risking container over-pressurization[1]. |
| Environmental Toxicity | Moderate to High Aquatic Toxicity | Sewer Ban: Absolute prohibition on drain disposal. Must be captured as hazardous chemical waste to prevent ecological accumulation[2]. |
| Physical State | Hygroscopic Solid / Powder | Inhalation Risk: Readily forms airborne dust. Requires handling within local exhaust ventilation (LEV) to prevent occupational exposure. |
Operational Waste Segregation Workflow
The structural integrity of your disposal plan relies on proper segregation at the point of generation. The diagram below illustrates the decision matrix for routing N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine waste based on its physical state.
Workflow for the segregation and disposal of pyrazole-amine derivatives.
Step-by-Step Disposal Methodology
The Environmental Protection Agency (EPA) strictly prohibits the disposal of pharmaceutical intermediates and hazardous waste down the drain; an absolute sewer ban is in effect for healthcare and research facilities[2]. Furthermore, the Occupational Safety and Health Administration (OSHA) mandates that discarded hazardous drugs and their contaminated materials be managed as hazardous waste under 40 CFR Part 261[3].
Follow this self-validating protocol to prepare the compound for final disposition:
Step 1: Primary Containment & Collection
-
Action: Transfer all residual compound, mother liquors, and contaminated consumables (weighing boats, pipette tips, gloves) into a designated High-Density Polyethylene (HDPE) waste container.
-
Causality: HDPE is highly resistant to basic amines, whereas lower-grade plastics (like PET) can degrade over time when exposed to concentrated nitrogenous bases.
Step 2: Chemical Compatibility Verification
-
Action: Ensure the waste container contains no strong acids (e.g., HCl, H2SO4) or strong oxidizers (e.g., peroxides, permanganates).
-
Validation Checkpoint: If the compound is dissolved in an aqueous waste stream, test the mixture with a pH indicator strip before sealing the container. A stable pH between 7.0 and 9.0 confirms the absence of reactive acidic cross-contamination.
Step 3: Regulatory Labeling
-
Action: Affix a compliant hazardous waste label to the container. Explicitly list the full chemical name: "N-(1-(1H-Pyrazol-4-yl)ethyl)cyclopropanamine".
-
Causality: You must also add the descriptors "Pyrazole Derivative" and "Amine". This immediately alerts downstream waste handlers to the high nitrogen content, ensuring they route the container to a facility equipped with NOx scrubbers rather than a standard municipal incinerator.
Step 4: Secondary Containment & Storage
-
Action: Place the sealed HDPE container in a secondary containment tray within a well-ventilated, designated hazardous waste accumulation area. Keep the area temperature-controlled and out of direct sunlight.
Step 5: Final Disposition via EHS
-
Action: Coordinate with your institutional Environmental Health and Safety (EHS) office or a licensed chemical waste contractor for pickup.
-
Causality: The required disposal route is high-temperature incineration (>1000°C). Standard combustion temperatures may not fully break the highly stable N-N bonds of the pyrazole ring, potentially releasing uncombusted biologically active fragments. High-temperature incineration ensures complete mineralization to N2, CO2, and H2O[1].
Emergency Spill Response Protocol
In the event of an accidental release, immediate containment is required to prevent environmental contamination and inhalation exposure.
-
Isolate the Area: Evacuate non-essential personnel. Ensure local exhaust ventilation is active.
-
Don PPE: Equip standard chemical-resistant nitrile gloves, safety goggles, and a lab coat. If the spill involves a large quantity of dry powder, a fitted N95 or P100 particulate respirator is required.
-
Containment (Dry Spill): Do not sweep dry powder, as this aerosolizes the compound. Gently cover the spill with damp absorbent paper or inert absorbent material (e.g., vermiculite) to suppress dust.
-
Containment (Liquid Spill): Wipe up with absorbent fleece or chemical spill pads.
-
Sanitization: Wash the contaminated surface thoroughly with soap and water to remove residual amine contamination.
-
Disposal: Place all used absorbent materials into the designated HDPE hazardous waste container and follow the disposal methodology outlined in Section 3. Never return spilled material to its original container for re-use[1].
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
